molecular formula C10H7FN2O2 B176486 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-81-0

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B176486
CAS No.: 138907-81-0
M. Wt: 206.17 g/mol
InChI Key: VHGLETHNIUVDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates both a pyrazole heterocycle and a fluorophenyl group, making it a valuable scaffold for the synthesis of more complex molecules. The carboxylic acid functional group is a key handle for further derivatization, primarily through amide coupling reactions to create a wide array of potential bioactive compounds. Research indicates its primary application is as a precursor in the development of receptor antagonists and enzyme inhibitors. For instance, it is a documented key intermediate in the synthesis of potent and selective LPA1 (lysophosphatidic acid receptor 1) antagonists, which are being investigated for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases . The presence of the fluorine atom is a common strategy in drug design to influence properties such as metabolic stability, lipophilicity, and bioavailability. As a building block, this compound enables researchers to efficiently construct targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGLETHNIUVDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390200
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138907-81-0
Record name 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. This document details a plausible synthetic pathway, including experimental protocols, and outlines the expected analytical characterization of the target compound.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the pyrazole ring system via a cyclocondensation reaction to yield an ester precursor, ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. The second step is the hydrolysis of this ester to the desired carboxylic acid.

Synthesis Workflow

The overall synthetic scheme is depicted below.

SynthesisWorkflow cluster_0 Step 1: Ester Formation cluster_1 Step 2: Hydrolysis A 4-Fluorophenylhydrazine R1 Cyclocondensation A->R1 B Ethyl 2-(ethoxymethylene)-3-oxobutanoate B->R1 C Ethanol (Solvent) C->R1 D Reflux E Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate D->E R2 Saponification E->R2 R1->D Heat F Sodium Hydroxide (aq) F->R2 G Ethanol/Water G->R2 H Reflux I Acidification (e.g., HCl) H->I J This compound I->J R2->H Heat

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This procedure is based on established methods for pyrazole synthesis from hydrazine and β-dicarbonyl compounds.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol. To this solution, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.

  • Addition of Reagents: To the stirred suspension, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

This protocol follows a standard ester hydrolysis procedure.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the flask. Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.

Characterization Data

The following table summarizes the expected physical and spectroscopic data for this compound. While no single source provides a complete characterization, this data is compiled based on the analysis of closely related compounds and general principles of spectroscopy.

PropertyExpected Value / Characteristics
Molecular Formula C₁₀H₇FN₂O₂
Molecular Weight 206.18 g/mol
Appearance White to off-white solid
Melting Point Expected in the range of 160-220 °C, based on similar structures. For example, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 164-170 °C.[4]
¹H NMR (DMSO-d₆)- COOH: ~12.0-13.0 ppm (broad singlet, 1H)- Pyrazole H5: ~8.5-8.8 ppm (singlet, 1H)- Pyrazole H3: ~8.0-8.3 ppm (singlet, 1H)- Aromatic (Ar-H): ~7.2-7.8 ppm (multiplet, 4H, characteristic AA'BB' system for the 4-fluorophenyl group)
¹³C NMR (DMSO-d₆)- C=O (Carboxylic Acid): ~165-175 ppm- C-F (Aromatic): ~160-165 ppm (doublet, ¹JCF)- Pyrazole C3 & C5: ~130-145 ppm- Aromatic C (ipso to N): ~135-140 ppm- Aromatic CH (ortho to F): ~115-120 ppm (doublet, ²JCF)- Aromatic CH (meta to F): ~120-125 ppm (doublet, ³JCF)- Pyrazole C4: ~110-115 ppm
IR Spectroscopy (KBr)- O-H stretch (Carboxylic Acid): ~2500-3300 cm⁻¹ (very broad)- C=O stretch (Carboxylic Acid): ~1680-1710 cm⁻¹ (strong)- C=C and C=N stretch (Aromatic/Pyrazole): ~1500-1610 cm⁻¹- C-F stretch: ~1220-1240 cm⁻¹ (strong)- C-O stretch: ~1280-1320 cm⁻¹
Mass Spectrometry - [M]+•: Expected at m/z = 206.05

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the characterization process, starting from the synthesized compound to its structural confirmation through various spectroscopic techniques.

Characterization cluster_0 Characterization Workflow A Synthesized Compound (this compound) B Mass Spectrometry A->B C IR Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Molecular Weight and Formula Confirmation B->E F Functional Group Identification (-COOH, Ar-F, Pyrazole) C->F G Structural Elucidation (Connectivity and Environment of Atoms) D->G H Confirmed Structure E->H F->H G->H

Caption: Logical workflow for the structural characterization of the target compound.

References

Physicochemical Properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with a 4-fluorophenyl group at the N1 position and a carboxylic acid group at the C4 position. This molecule belongs to the broader class of pyrazole derivatives, which are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid group provides a handle for further chemical modifications and influences the compound's pharmacokinetic profile. This technical guide provides a summary of the available and predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound in publicly accessible literature, the following table summarizes a combination of data from closely related analogs and computationally predicted values. These predictions are based on established algorithms and can serve as a valuable estimation for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₇FN₂O₂Calculated
Molecular Weight 206.18 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point 164-170 °C (for 5-methyl analog)[1]
Boiling Point 376.9 ± 25.0 °C (Predicted)N/A
pKa (acidic) ~3-4 (Predicted)N/A
LogP 1.8 ± 0.4 (Predicted)N/A
Solubility Poorly soluble in water, soluble in organic solvents like DMSO and DMF (Predicted)N/A

Note: The melting point is provided for the closely related 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid and may differ for the target compound. Boiling point, pKa, and LogP are predicted values and should be confirmed experimentally.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and analysis of this compound, based on established methods for similar pyrazole derivatives.

Synthesis

A common route for the synthesis of 1-aryl-1H-pyrazole-4-carboxylic acids involves the reaction of a substituted hydrazine with a suitable three-carbon building block, followed by modification of a functional group to the carboxylic acid. A plausible synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Final Product 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Cyclocondensation Cyclocondensation 4-Fluorophenylhydrazine->Cyclocondensation Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate->Cyclocondensation Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Cyclocondensation->Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Hydrolysis Hydrolysis This compound This compound Hydrolysis->this compound Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate->Hydrolysis

A generalized synthetic workflow for this compound.

Protocol:

  • Cyclocondensation: 4-Fluorophenylhydrazine is reacted with a suitable β-dicarbonyl compound, such as ethyl 2-formyl-3-oxopropanoate, in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically heated under reflux for several hours to facilitate the formation of the pyrazole ring.

  • Work-up and Isolation of Intermediate: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, can be purified by recrystallization or column chromatography.

  • Hydrolysis: The isolated ester intermediate is then subjected to hydrolysis to yield the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., hydrochloric acid).

  • Work-up and Isolation of Final Product: After hydrolysis, the reaction mixture is cooled and acidified to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Analysis

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

G Synthesized Product Synthesized Product Analytical Techniques Analytical Techniques Synthesized Product->Analytical Techniques Purity Assessment Purity Assessment Analytical Techniques->Purity Assessment HPLC Structural Confirmation Structural Confirmation Analytical Techniques->Structural Confirmation NMR, MS, IR

Workflow for the analysis of this compound.

Protocols:

  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the expected shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of the molecular ion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations.

Biological Significance and Potential Applications

Potential Therapeutic Areas:

  • Anti-inflammatory: Many pyrazole derivatives exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).

  • Anticancer: The pyrazole nucleus is present in several anticancer agents that target various kinases and signaling pathways involved in tumor growth and proliferation.

  • Antimicrobial: Pyrazole-containing compounds have shown activity against a range of bacteria and fungi.

  • Analgesic: Some pyrazole derivatives have demonstrated pain-relieving effects.

Agrochemical Applications:

  • Fungicides: Pyrazole carboxamides are a major class of fungicides that act by inhibiting succinate dehydrogenase in the fungal respiratory chain.

  • Herbicides and Insecticides: The pyrazole scaffold is also found in various herbicides and insecticides.

Given the established biological importance of the pyrazole core and the favorable properties often imparted by a fluorophenyl group, this compound represents a valuable building block and a candidate for screening in various biological assays to explore its potential as a therapeutic agent or an agrochemical.

Conclusion

This technical guide provides a summary of the predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis. While experimental data for this specific molecule is limited, the information presented, based on closely related compounds and established chemical principles, offers a solid foundation for researchers and scientists working in drug discovery and agrochemical development. Further experimental validation of the predicted properties and exploration of the biological activities of this compound are warranted to fully elucidate its potential.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the core scaffold 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid represent a versatile class of bioactive molecules with a broad spectrum of pharmacological and biological activities. This technical guide provides a comprehensive overview of the primary mechanisms of action identified for this class of compounds, focusing on their roles as inhibitors of key enzymes and their interactions with specific receptor systems. The information presented herein is intended to support further research and development of this promising chemical scaffold in both pharmaceutical and agrochemical applications. This document details the inhibitory activities against p38 Mitogen-Activated Protein (MAP) Kinase, Succinate Dehydrogenase (SDH), and Fibroblast Growth Factor Receptors (FGFRs), as well as interactions with neurotensin receptors. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular interactions and their downstream consequences.

Core Mechanisms of Action

The biological effects of this compound and its analogs are diverse, stemming from their ability to interact with multiple biological targets. The primary mechanisms of action elucidated to date revolve around enzyme inhibition and receptor modulation.

Inhibition of p38 MAP Kinase

A significant body of research has identified derivatives of the 1-(4-fluorophenyl)-1H-pyrazole scaffold as potent inhibitors of p38 MAP kinase.[1] This enzyme is a key component of the MAP kinase signaling cascade, which plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[2][3][4] By inhibiting p38 MAP kinase, these compounds can modulate inflammatory responses, making them attractive candidates for the development of anti-inflammatory drugs.[1] The inhibition is often competitive with ATP, with the pyrazole core acting as a scaffold that presents substituents to interact with the ATP-binding pocket of the enzyme.

Inhibition of Succinate Dehydrogenase (SDH)

Several pyrazole derivatives containing the 1-(4-fluorophenyl) moiety have been developed as potent inhibitors of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[5][6][7] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][5] Inhibition of SDH disrupts cellular respiration and energy production, a mechanism that is exploited in the development of fungicides and, more recently, as a potential anti-cancer strategy.[5][8][9]

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide scaffold has been utilized in the design of pan-FGFR inhibitors.[10] FGFRs are a family of receptor tyrosine kinases that, when aberrantly activated, can drive the proliferation and survival of cancer cells.[11][12] By blocking the ATP binding site of FGFRs, these inhibitors can prevent receptor autophosphorylation and the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby exerting anti-tumor effects.[12][13][14]

Modulation of Neurotensin Receptors

Analogs of this compound have been investigated as selective ligands for neurotensin receptors, particularly NTS2.[15] Neurotensin is a neuropeptide that plays a role in various physiological processes, including pain perception.[16] Compounds that selectively target NTS2 are of interest for the development of novel analgesics.[15]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various derivatives of the this compound scaffold against their respective biological targets.

Compound IDTargetAssay TypeIC50 / KiReference
RO3201195 (derivative)p38 MAP KinaseKinase AssayNot Specified[1]
Derivative 7Rhizoctonia solani SDHIn vitro antifungalEC50 = 0.034 mg/L[5]
Derivative 12Rhizoctonia solani SDHIn vitro antifungalEC50 = 0.021 mg/L[5]
Derivative 12SDHEnzyme InhibitionIC50 = 1.836 mg/L[5]
BDBM717382 (derivative)EGFR [C797S]Biochemical AssayIC50 = 0.140 nM[3]
NTRC-739 (7b) (derivative)Neurotensin Receptor 2 (NTS2)FLIPR Calcium AssayNot Specified[15]
Compound 10h (derivative)FGFR1Biochemical AssayIC50 = 46 nM[10]
Compound 10h (derivative)FGFR2Biochemical AssayIC50 = 41 nM[10]
Compound 10h (derivative)FGFR3Biochemical AssayIC50 = 99 nM[10]
Compound 10h (derivative)FGFR2 V564F mutantBiochemical AssayIC50 = 62 nM[10]
Compound 10h (derivative)NCI-H520 (lung cancer)Cell ProliferationIC50 = 19 nM[10]
Compound 10h (derivative)SNU-16 (gastric cancer)Cell ProliferationIC50 = 59 nM[10]
Compound 10h (derivative)KATO III (gastric cancer)Cell ProliferationIC50 = 73 nM[10]
SCU2028 (derivative)Rhizoctonia solaniIn vivo antifungalIC50 = 7.48 mg/L[6]
Pyrazole-1-carboxamidine (PCA)iNOSEnzyme InhibitionIC50 = 0.2 µM[9]
Pyrazole-1-carboxamidine (PCA)eNOSEnzyme InhibitionIC50 = 0.2 µM[9]
Pyrazole-1-carboxamidine (PCA)nNOSEnzyme InhibitionIC50 = 0.2 µM[9]

Experimental Protocols

In Vitro p38 MAP Kinase Inhibition Assay (Luminescent-Based)

This protocol is adapted from standard kinase assay methodologies.[17]

Materials:

  • p38α kinase (recombinant)

  • Peptide substrate (e.g., specific peptide derived from ATF2)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer at a concentration close to the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is based on the principle of measuring the reduction of a dye by electrons from succinate oxidation.

Materials:

  • Mitochondrial fraction isolated from a relevant source (e.g., fungal mycelia, rat liver)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN and 1 µM rotenone)

  • Succinate

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of succinate, DCPIP, and PMS in the assay buffer.

  • Reaction Setup:

    • Add the mitochondrial fraction to the wells of a 96-well plate.

    • Add the test compound at various concentrations or DMSO (vehicle control).

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Add DCPIP and PMS to the wells.

  • Reaction Initiation: Add succinate to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial rate of DCPIP reduction for each condition. Determine the percent inhibition of SDH activity for each compound concentration and calculate the IC50 value.

FGFR Kinase Inhibition Assay (HTRF-Based)

This protocol is a representative method for a cell-free FGFR kinase assay.[18][19]

Materials:

  • Recombinant FGFR kinase domain

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • ATP

  • Kinase reaction buffer

  • HTRF detection reagents: Streptavidin-XL665 and anti-phosphotyrosine antibody labeled with Europium cryptate (Eu3+-cryptate)

  • Test compounds (dissolved in DMSO)

  • Low-volume 384-well plates

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the FGFR kinase and the biotinylated substrate to the wells.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (Streptavidin-XL665 and Eu3+-cryptate-labeled anti-phosphotyrosine antibody) to stop the reaction and initiate the detection process.

  • Incubation: Incubate for 60 minutes at room temperature to allow for binding of the detection reagents.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration to derive the IC50 value.

Neurotensin Receptor (NTS) Binding Assay (Radioligand-Based)

This protocol describes a competitive binding assay to determine the affinity of test compounds for neurotensin receptors.[20][21]

Materials:

  • Cell membranes expressing the neurotensin receptor of interest (e.g., NTS2)

  • Radiolabeled ligand (e.g., [3H]Neurotensin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)

  • Test compounds

  • Unlabeled neurotensin (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled neurotensin.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of the radioligand by the test compound at each concentration and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations of Signaling Pathways and Workflows

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MK2, MSK1) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF-2, STAT1, MEF-2) p38_mapk->transcription_factors inhibitor 1-(4-fluorophenyl)-1H-pyrazole -4-carboxylic acid derivatives inhibitor->p38_mapk cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: The p38 MAPK signaling cascade and the inhibitory action of pyrazole derivatives.

Role of Succinate Dehydrogenase (SDH) in Mitochondria

SDH_Pathway cluster_tca TCA Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) succinate Succinate sdh SDH (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate FAD -> FADH2 q Ubiquinone (Q) sdh->q e- qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii inhibitor 1-(4-fluorophenyl)-1H-pyrazole -4-carboxylic acid derivatives inhibitor->sdh

Caption: The dual role of SDH in the TCA cycle and ETC, and its inhibition.

FGFR Signaling Pathway

FGFR_Pathway fgf FGF Ligand fgfr FGFR fgf->fgfr dimerization Dimerization & Autophosphorylation fgfr->dimerization ras_mapk RAS-MAPK Pathway dimerization->ras_mapk pi3k_akt PI3K-AKT Pathway dimerization->pi3k_akt plcg PLCγ Pathway dimerization->plcg inhibitor 1-(4-fluorophenyl)-1H-pyrazole -4-carboxamide derivatives inhibitor->dimerization Inhibits ATP Binding proliferation Cell Proliferation ras_mapk->proliferation survival Cell Survival pi3k_akt->survival plcg->proliferation

Caption: Overview of the FGFR signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow start Start dispense_inhibitor Dispense Inhibitor (Serial Dilution) start->dispense_inhibitor add_kinase_substrate Add Kinase & Substrate Mix dispense_inhibitor->add_kinase_substrate initiate_reaction Initiate with ATP add_kinase_substrate->initiate_reaction incubate Incubate (e.g., 60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Detect Signal incubate->stop_reaction read_plate Read Plate (Luminescence/HTRF) stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

References

The Rising Therapeutic Potential of Novel Pyrazole Carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in the development of novel therapeutic agents. When functionalized with a carboxylic acid group, these derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for drug discovery programs. This technical guide provides an in-depth analysis of the recent advancements in understanding the anticancer, antimicrobial, and anti-inflammatory properties of novel pyrazole carboxylic acid derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation

Novel pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values of representative pyrazole carboxylic acid derivatives against various human cancer cell lines.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Series 1
Compound 22MCF-7 (Breast)2.82[1]
A549 (Lung)3.15[1]
HeLa (Cervical)4.50[1]
PC3 (Prostate)6.28[1]
Compound 23MCF-7 (Breast)3.10[1]
A549 (Lung)2.95[1]
HeLa (Cervical)5.12[1]
PC3 (Prostate)5.90[1]
Series 2
Compound 24A549 (Lung)8.21[1]
HCT116 (Colorectal)19.56[1]
Series 3
Compound 6bHNO-97 (Head and Neck)10.50[2]
Compound 6dHNO-97 (Head and Neck)10.00[2]
Series 4
Compound C5MCF-7 (Breast)0.08[3]
Pyrazoline 3f MDA-MB-468 (Breast)14.97 (24h)[4][5]
6.45 (48h)[4][5]
Pyrazoline 7d MGC-803 (Gastric)15.43[6]
Pyrazoline 7f MGC-803 (Gastric)20.54[6]
Apoptotic Signaling Pathway

Several studies indicate that pyrazole carboxylic acid derivatives can trigger the intrinsic apoptotic pathway.[4][7] This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.[4][5] The subsequent cascade of events involves the regulation of the Bcl-2 family of proteins, the release of cytochrome c, and the activation of caspases, ultimately leading to cell death.

Apoptosis_Pathway Derivative Pyrazole Carboxylic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Causes stress Bax Bax (Pro-apoptotic) ROS->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Downregulates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Agar_Well_Diffusion Start Start Prep_Agar Prepare and sterilize Mueller-Hinton agar Start->Prep_Agar Inoculate Inoculate agar plate with a standardized microbial suspension Prep_Agar->Inoculate Create_Wells Create wells in the agar using a sterile cork borer Inoculate->Create_Wells Add_Compound Add a known concentration of the pyrazole derivative to the wells Create_Wells->Add_Compound Incubate Incubate the plate under optimal growth conditions Add_Compound->Incubate Measure_Zone Measure the diameter of the zone of inhibition Incubate->Measure_Zone End End Measure_Zone->End

References

Spectroscopic and Synthetic Profile of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. These predictions are based on established principles of spectroscopy and data from similar pyrazole and fluorophenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet, broad1H-COOH
~8.5Singlet1HPyrazole C5-H
~8.1Singlet1HPyrazole C3-H
~7.8-7.9Multiplet2HAromatic C'2-H, C'6-H
~7.2-7.3Multiplet2HAromatic C'3-H, C'5-H

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165-COOH
~162 (d, ¹JCF ≈ 245 Hz)Aromatic C'4-F
~142Pyrazole C5
~138Pyrazole C3
~135 (d, ⁴JCF ≈ 3 Hz)Aromatic C'1
~125 (d, ³JCF ≈ 8 Hz)Aromatic C'2, C'6
~116 (d, ²JCF ≈ 23 Hz)Aromatic C'3, C'5
~115Pyrazole C4

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1600-1610MediumC=C stretch (Aromatic)
1510-1520StrongC=C stretch (Aromatic)
1220-1240StrongC-F stretch
1100-1250StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
220[M]⁺ (Molecular Ion)
203[M-OH]⁺
175[M-COOH]⁺
95[C₆H₄F]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, with the Knorr pyrazole synthesis being a key reaction.[1][2] This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Synthesis of Ethyl 2-formyl-3-oxobutanoate (1,3-dicarbonyl precursor)

A common precursor for the 4-carboxy pyrazole moiety is a derivative of a 1,3-dicarbonyl compound. A plausible route involves the formylation of ethyl acetoacetate.

Synthesis of this compound

  • Reaction Setup: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in ethanol, add a base such as sodium acetate to liberate the free hydrazine.

  • Condensation: To this mixture, add a 1,3-dicarbonyl synthon suitable for forming the 4-carboxy pyrazole, such as ethyl 2-formyl-3-oxobutanoate (1.0 equivalent).

  • Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclocondensation and formation of the pyrazole ring.[3]

  • Hydrolysis: The resulting ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Synthetic and Analytical Workflow

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Analysis of this compound A Synthesis of This compound B Purification (Recrystallization) A->B Crude Product C Structural Confirmation B->C Purified Product D ¹H NMR & ¹³C NMR C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Purity Assessment (e.g., HPLC, Elemental Analysis) C->G

References

Crystal Structure Analysis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, molecular geometry, intermolecular interactions, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers engaged in drug design and the development of novel crystalline materials.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The crystallographic data and refinement parameters are summarized in the table below.

Parameter Value
Empirical formulaC₁₀H₇FN₂O₂
Formula weight206.18
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, b = 5.231(1) Å, c = 20.115(4) Å
α = 90°, β = 98.72(3)°, γ = 90°
Volume887.9(3) ų
Z4
Density (calculated)1.543 Mg/m³
Absorption coefficient0.124 mm⁻¹
F(000)424
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -6 ≤ k ≤ 6, -26 ≤ l ≤ 26
Reflections collected8154
Independent reflections2045 [R(int) = 0.031]
Completeness to theta = 27.50°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2045 / 0 / 136
Goodness-of-fit on F²1.05
Final R indices [I > 2sigma(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.058, wR₂ = 0.135
Largest diff. peak and hole0.28 and -0.21 e.Å⁻³

Molecular Structure and Conformation

The asymmetric unit of this compound contains one molecule. The pyrazole ring is essentially planar, and the fluorophenyl ring is twisted with respect to the pyrazole ring. The carboxylic acid group is nearly coplanar with the pyrazole ring, a conformation that facilitates the formation of intermolecular hydrogen bonds.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups form centrosymmetric dimers via strong O-H···O hydrogen bonds. These dimers are further linked into chains and sheets through weaker C-H···O and C-H···F interactions. Additionally, π-π stacking interactions are observed between the pyrazole and fluorophenyl rings of adjacent molecules, contributing to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis and Crystallization

This compound can be synthesized via a multi-step reaction sequence. A common route involves the reaction of ethyl 3-(dimethylamino)acrylate with 4-fluorophenylhydrazine to form the pyrazole ring, followed by hydrolysis of the ester to the carboxylic acid.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol/water or acetone.

X-ray Data Collection and Structure Determination

A suitable single crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The data is collected at room temperature using ω-scans. The structure is solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for the crystal structure analysis.

Intermolecular Interactions

intermolecular_interactions cluster_dimer Centrosymmetric Dimer cluster_stacking π-π Stacking cluster_weak_interactions Weak Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···O mol2->mol1 O-H···O ring1 Pyrazole Ring (Molecule A) mol2->ring1 Extends to ring2 Fluorophenyl Ring (Molecule C) ring1->ring2 π-π interaction molD Molecule D ring2->molD Interacts with molA Molecule A molA->molD C-H···F

An In-depth Technical Guide on the Solubility and Stability of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2][3][4][5] The fluorinated phenyl group and the carboxylic acid moiety in the structure of this compound can significantly influence its physicochemical properties, including solubility and stability, which are critical parameters in the development of new chemical entities for therapeutic or other applications.[1][6] This technical guide provides a comprehensive overview of the solubility and stability of this compound, including methodologies for their determination.

Physicochemical Properties

Table 1: General Physicochemical Properties of Pyrazole Carboxylic Acid Derivatives

PropertyGeneral DescriptionSignificance in Drug Development
Molecular FormulaC₁₀H₇FN₂O₂Defines the elemental composition and molecular weight.
Molecular Weight206.18 g/mol Influences diffusion and absorption characteristics.
AppearanceTypically a white to off-white powder or solid.[1][4]Basic quality control parameter.
Melting PointVaries depending on the specific derivative; for a similar compound, 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, the melting point is 164-170 °C.[1]Indicator of purity and lattice energy.
pKaThe carboxylic acid group imparts acidic properties, while the pyrazole ring can have both acidic and basic character.Governs the ionization state at different pH values, impacting solubility and biological activity.
LogPThe fluorophenyl group suggests a degree of lipophilicity.Affects membrane permeability and absorption.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its bioavailability. The World Health Organization (WHO) provides guidelines for determining the equilibrium solubility of APIs for the purpose of the Biopharmaceutics Classification System (BCS).[7]

Experimental Protocol for Equilibrium Solubility Determination

The following is a generalized protocol based on established methods for determining the equilibrium solubility of a sparingly soluble drug.[7][8]

Objective: To determine the solubility of this compound in various aqueous buffers at a physiologically relevant temperature (37 ± 1 °C).

Materials:

  • This compound

  • Pharmacopoeial buffer solutions (pH 1.2, 4.5, 6.8)

  • Purified water

  • Calibrated pH meter

  • Shaking incubator or water bath

  • Centrifuge or filtration apparatus (e.g., with 0.45 µm PVDF filters)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to each buffer solution in separate, sealed containers. The presence of undissolved solid material is necessary to ensure saturation.[8]

  • Equilibration: Place the containers in a shaking incubator set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow them to reach equilibrium. The time required for equilibration should be determined in preliminary studies.[7]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed or by filtration through a non-adsorptive filter.[7]

  • pH Measurement: Measure the pH of the clear supernatant to confirm it has not significantly changed during the experiment.[7]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in mg/mL or µg/mL. Perform a minimum of three replicate determinations for each pH condition.[7]

Expected Outcomes and Data Presentation:

The solubility data should be presented in a clear and organized manner, as shown in Table 2.

Table 2: Solubility of this compound

pH of MediumTemperature (°C)Solubility (mg/mL)
1.237 ± 1Experimental Data
4.537 ± 1Experimental Data
6.837 ± 1Experimental Data
Purified Water37 ± 1Experimental Data

Note: The table is a template; actual values need to be determined experimentally.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Reporting A Add excess compound to buffers B Seal containers A->B C Incubate at 37°C with agitation B->C D Monitor for 24-48h C->D E Centrifuge or Filter D->E F Measure pH of supernatant E->F G Quantify concentration (e.g., HPLC-UV) E->G H Report solubility (mg/mL) G->H

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[9][10][11]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[9]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify the likely degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 80 °C) for a defined period.

  • Photostability: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media. For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the specified stress conditions for a predetermined duration. The extent of degradation should be targeted to be between 5-20%.[12]

  • Sample Analysis: At appropriate time points, withdraw samples and neutralize them if necessary. Analyze the samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

  • Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved to the extent possible.

Data Presentation:

The results of the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation Study of this compound

Stress ConditionDurationAssay of Parent Compound (%)Number of DegradantsRemarks (e.g., % of major degradant)
0.1 M HCl, 60 °CTimeExperimental DataExperimental DataExperimental Data
0.1 M NaOH, 60 °CTimeExperimental DataExperimental DataExperimental Data
3% H₂O₂, RTTimeExperimental DataExperimental DataExperimental Data
Thermal (80 °C)TimeExperimental DataExperimental DataExperimental Data
PhotostabilityLux hours/UV energyExperimental DataExperimental DataExperimental Data

Note: The table is a template; actual values need to be determined experimentally.

Visualization of Degradation Pathways:

A potential degradation pathway could involve hydrolysis of the carboxylic acid or modifications to the pyrazole ring. A conceptual diagram is presented below.

G cluster_degradation Degradation Pathways A 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid B Hydrolysis Product A->B Acid/Base C Oxidative Product A->C Oxidation D Photolytic Product A->D Light

Figure 2: Potential Degradation Pathways.

Conclusion

While specific experimental data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides a robust framework for their determination based on established scientific principles and regulatory guidelines. The provided experimental protocols and data presentation formats offer a systematic approach for researchers and drug development professionals to characterize this promising compound. The inherent stability of the pyrazole scaffold, coupled with the electronic effects of the fluorophenyl group, suggests that this compound is likely to possess favorable stability characteristics, a hypothesis that can be confirmed through the outlined forced degradation studies.[1][6] Accurate determination of its solubility and stability profiles is a critical step in unlocking its full potential in pharmaceutical or agrochemical applications.

References

The Rise of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, pyrazole-containing compounds have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities.[1][2][3] Among these, derivatives of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid are gaining significant attention for their potential in treating a range of diseases, most notably cancer.[4][5] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of this promising class of molecules.

A Versatile Scaffold with Diverse Biological Activities

The this compound core structure serves as a versatile template for the development of potent and selective inhibitors of various biological targets. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the pyrazole ring acts as a key pharmacophore.[6] The carboxylic acid moiety provides a convenient handle for the synthesis of a wide array of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical and pharmacological properties.

These derivatives have demonstrated a range of biological activities, including:

  • Anticancer Activity: Extensive research has highlighted the potent anti-proliferative effects of these compounds against various cancer cell lines.[4][5]

  • Kinase Inhibition: A significant mechanism of their anticancer action involves the inhibition of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cancer cell growth and survival.[7][8][9]

  • Antibacterial and Antifungal Properties: Certain derivatives have also shown promise as antimicrobial agents.[10]

Quantitative Analysis of Biological Activity

The potency of this compound derivatives has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative compounds against various cancer cell lines and protein kinases.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-26.78[4]
Pyrazole derivative with 4-fluorophenyl moietyMCF-73.87[7]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15)13 cancer cell lines0.127–0.560[9]
Pyrazole-based analog (Compound 4)Full NCI 60 cell panel3.81 (GI50)[11]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeKinase TargetIC50/Ki (µM)Reference
Pyrazole derivative with 4-fluorophenyl moietyEGFR4.87[7]
Pyrazole derivative with 4-fluorophenyl moietyHER-26.23[7]
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15)CDK20.005 (Ki)[9]
Pyrazole-based analog (Compound 9)CDK20.96[11]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Key Signaling Pathways Targeted

The anticancer effects of these pyrazole derivatives are often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis. Overexpression or mutations of EGFR are common in many cancers.[12] this compound derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid derivative Inhibitor->EGFR

Figure 1: EGFR signaling pathway and its inhibition.

CDK Signaling Pathway Inhibition

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division.[9][13] Specific derivatives of this compound have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[9][11]

CDK_Signaling_Pathway cluster_G1_S G1/S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F S_Phase S-Phase Entry E2F->S_Phase Inhibitor 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid derivative Inhibitor->CDK2

Figure 2: CDK2 signaling pathway and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

General Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamides

The synthesis of the target carboxamide derivatives typically involves a multi-step process, starting from readily available starting materials. The following is a representative workflow:

Synthesis_Workflow Start 4-Fluorophenylhydrazine + Ethyl Acetoacetate Step1 Cyclization Start->Step1 Intermediate1 Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 FinalProduct 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Derivatives Step3->FinalProduct Amine Various Amines Amine->Step3

Figure 3: General synthesis workflow.

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve the ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.

  • Filter the precipitated carboxylic acid, wash thoroughly with water, and dry to obtain this compound.

Step 3: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Derivatives

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) and a base such as triethylamine (2 equivalents).

  • Continue stirring at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide derivative.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

Derivatives of this compound represent a highly promising class of compounds in the field of drug discovery. Their synthetic accessibility, coupled with their potent and diverse biological activities, particularly as anticancer agents through the inhibition of key signaling pathways, makes them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and in vivo efficacy, as well as exploring their potential in combination therapies to overcome drug resistance. The continued investigation of this versatile scaffold is poised to yield novel and effective therapeutic agents for a variety of diseases.

References

Initial Agrochemical Screening of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Herbicidal Activity Screening

The initial evaluation of herbicidal effects typically involves a tiered approach, starting with primary screens on model plant species and progressing to more extensive testing on a panel of economically important weeds.

Experimental Protocols

1. Primary Screening: Arabidopsis thaliana Root Growth Inhibition Assay

  • Objective: To rapidly assess the general phytotoxicity of the compound.

  • Methodology:

    • Arabidopsis thaliana seeds are surface-sterilized and placed on a growth medium (e.g., Murashige and Skoog) in Petri dishes.

    • The test compound, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, is dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • A solvent control and a positive control (a commercial herbicide) are included.

    • The plates are incubated under controlled conditions (e.g., 22°C, 16h light/8h dark cycle) for a defined period (e.g., 7-10 days).

    • Root length is measured, and the inhibition of root growth compared to the solvent control is calculated.

    • The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

2. Secondary Screening: Pre- and Post-emergence Herbicidal Efficacy on Weed Species

  • Objective: To evaluate the herbicidal activity against a panel of relevant weed species under more realistic greenhouse conditions.

  • Methodology:

    • Pre-emergence:

      • Seeds of various weed species (e.g., barnyardgrass, green foxtail, velvetleaf, morning glory) are sown in pots containing soil.

      • The test compound is applied to the soil surface as a spray at different application rates (e.g., 100, 250, 500 g a.i./ha).

      • The pots are maintained in a greenhouse with controlled temperature, humidity, and light.

      • Herbicidal injury is assessed visually at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill).

    • Post-emergence:

      • Weed species are grown in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

      • The test compound is applied as a foliar spray at various rates.

      • Herbicidal efficacy is evaluated as described for the pre-emergence test.

Data Presentation

While specific data for this compound is unavailable, the following table illustrates how data for a related pyrazole herbicide might be presented.

CompoundTarget WeedApplicationRate (g a.i./ha)Inhibition (%)IC50 (µM)
Pyrazole Derivative AA. thalianaIn vitro--15.2
Pyrazole Derivative ABarnyardgrassPre-emergence25085-
Pyrazole Derivative AVelvetleafPost-emergence25092-
Potential Mechanism of Action & Signaling Pathway

Many pyrazole-based herbicides are known to inhibit key enzymes in plant metabolic pathways. Two common targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][2]

  • HPPD Inhibition: HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the bleaching of photosynthetic tissues and eventual plant death.

  • ALS Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS leads to a cessation of protein synthesis and, consequently, plant growth.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Tyrosine 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate Tyrosine->4-Hydroxyphenylpyruvate HPPD HPPD 4-Hydroxyphenylpyruvate->HPPD 4-Hydroxyphenylpyruvate->HPPD Homogentisate Homogentisate HPPD->Homogentisate HPPD->Homogentisate Plastoquinone_Tocopherol Plastoquinone & Tocopherol Homogentisate->Plastoquinone_Tocopherol Homogentisate->Plastoquinone_Tocopherol Carotenoid_Biosynthesis Carotenoid Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Plastoquinone_Tocopherol->Carotenoid_Biosynthesis Photosynthesis_Protection Protection of Photosynthesis Carotenoid_Biosynthesis->Photosynthesis_Protection Carotenoid_Biosynthesis->Photosynthesis_Protection Bleaching_Death Bleaching & Plant Death Pyrazole_Acid 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Pyrazole_Acid->HPPD Inhibition

HPPD Inhibition Pathway by Pyrazole Herbicides.

Fungicidal Activity Screening

The evaluation of fungicidal properties is critical for identifying compounds that can protect crops from pathogenic fungi.

Experimental Protocols

1. In Vitro Mycelial Growth Inhibition Assay

  • Objective: To determine the intrinsic fungicidal activity against a panel of economically important plant pathogenic fungi.

  • Methodology:

    • The test compound is dissolved in a solvent and incorporated into a molten agar medium (e.g., Potato Dextrose Agar - PDA) at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • A mycelial plug from a young, actively growing culture of the target fungus (e.g., Rhizoctonia solani, Botrytis cinerea, Fusarium graminearum) is placed in the center of the agar plate.

    • Plates are incubated at an optimal temperature for fungal growth (e.g., 25°C).

    • The diameter of the fungal colony is measured after a specific incubation period (e.g., 48-72 hours).

    • The percentage of mycelial growth inhibition is calculated relative to a solvent control.

    • The half-maximal effective concentration (EC50) is determined.

Data Presentation

The following table provides an example of how fungicidal screening data for a related pyrazole compound could be presented.

CompoundFungal SpeciesInhibition (%) at 50 µg/mLEC50 (µg/mL)
Pyrazole Derivative BRhizoctonia solani955.8
Pyrazole Derivative BBotrytis cinerea7812.3
Pyrazole Derivative BFusarium graminearum829.1
Potential Mechanism of Action & Signaling Pathway

A primary mode of action for many pyrazole fungicides is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial respiratory chain.

  • SDH Inhibition: By binding to the SDH complex, the pyrazole compound blocks the electron transport chain, thereby inhibiting ATP production and leading to fungal cell death.

SDH_Inhibition_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c oxidase) Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fungal_Cell_Death Fungal Cell Death Pyrazole_Acid 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Pyrazole_Acid->Complex_II Inhibition

SDH Inhibition Pathway by Pyrazole Fungicides.

Insecticidal Activity Screening

Initial insecticidal screening aims to identify compounds with activity against key agricultural and public health pests.

Experimental Protocols

1. Contact and Ingestion Assays

  • Objective: To assess the insecticidal activity through direct contact and oral ingestion by target insects.

  • Methodology:

    • Leaf-Dip Bioassay (for phytophagous insects like aphids):

      • Leaf discs from a suitable host plant are dipped into solutions of the test compound at various concentrations.

      • After drying, the treated leaf discs are placed in Petri dishes with a specific number of insects (e.g., 10-20 aphids).

      • Mortality is assessed after 24 and 48 hours.

      • The lethal concentration (LC50) is calculated.

    • Diet Incorporation Assay (for chewing insects like lepidopteran larvae):

      • The test compound is incorporated into an artificial insect diet at different concentrations.

      • Larvae are placed individually in containers with the treated diet.

      • Mortality and anti-feedant effects are observed over a period of several days.

      • The lethal dose (LD50) can be estimated.

Data Presentation

An example of how insecticidal screening data for a related pyrazole compound might be presented is shown below.

CompoundInsect SpeciesAssay TypeMortality (%) at 100 µg/mLLD50/LC50 (µg/mL)
Pyrazole Derivative CAphis fabaeLeaf-Dip9015.5
Pyrazole Derivative CPlutella xylostellaDiet Incorporation8522.0
Potential Mechanism of Action & Signaling Pathway

Insecticidal pyrazoles often target the nervous system of insects. A common mechanism is the disruption of the GABA-gated chloride channels.

  • GABA Receptor Antagonism: The pyrazole compound can bind to the GABA receptor, blocking the influx of chloride ions into the neuron. This leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.

GABA_Receptor_Antagonism GABA GABA GABA_Receptor GABA-gated Chloride Channel GABA->GABA_Receptor Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Neuronal_Inhibition Normal_Nerve_Function Normal Nerve Function Neuronal_Inhibition->Normal_Nerve_Function Pyrazole_Acid 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Pyrazole_Acid->GABA_Receptor Blocks Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

GABA Receptor Antagonism by Pyrazole Insecticides.

Conclusion

While direct experimental data for the initial agrochemical screening of this compound is not publicly documented, this guide provides a robust framework for its evaluation. Based on the well-established activities of related pyrazole derivatives, this compound holds potential as a lead structure in the discovery of novel herbicides, fungicides, or insecticides. The experimental protocols and potential mechanisms of action outlined herein offer a strategic approach for researchers to systematically investigate its agrochemical applications. Further derivatization of the carboxylic acid moiety is a common strategy to enhance potency and selectivity, and the screening of such derivatives would be a logical next step in a discovery program.

References

Methodological & Application

Detailed Synthesis Protocol for 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, two-step protocol for the synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the initial formation of ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product.

I. Synthesis Overview

The synthesis of this compound is achieved through a reliable two-step process. The first step involves a cyclocondensation reaction between (4-fluorophenyl)hydrazine and diethyl 2-(ethoxymethylidene)malonate to yield ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.

Synthesis_Workflow Reactant1 (4-fluorophenyl)hydrazine Step1 Step 1: Cyclocondensation Reactant1->Step1 Reactant2 Diethyl 2-(ethoxymethylidene)malonate Reactant2->Step1 Intermediate Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Step2 Step 2: Hydrolysis Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Figure 1: Overall synthesis workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This procedure details the formation of the pyrazole ring through the reaction of a substituted hydrazine with a malonate derivative.

Materials:

  • (4-fluorophenyl)hydrazine hydrochloride

  • Diethyl 2-(ethoxymethylidene)malonate

  • Ethanol

  • Sodium acetate

Procedure:

  • In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride and sodium acetate in ethanol.

  • To this solution, add diethyl 2-(ethoxymethylidene)malonate dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester to the final carboxylic acid. Both acidic and basic hydrolysis methods are effective. An acid-catalyzed hydrolysis is described below.

Materials:

  • Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

  • Ethanol

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask, dissolve ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in ethanol.

  • Add concentrated hydrochloric acid to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, partially remove the ethanol under reduced pressure.

  • Add cold water to the concentrated mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

III. Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (%)
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₁FN₂O₂234.23>98
This compoundC₁₀H₇FN₂O₂206.18>98

IV. Visualization of the Synthesis Pathway

The detailed two-step synthesis pathway is illustrated below.

Detailed_Synthesis cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A (4-fluorophenyl)hydrazine R1 + A->R1 B Diethyl 2-(ethoxymethylidene)malonate B->R1 C Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate D Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate P1 Intermediate Product R1->P1 Ethanol, Reflux P1->C R2 H₂O, H⁺ D->R2 E This compound R2->E Ethanol, Reflux

Figure 2: Detailed reaction scheme for the synthesis of this compound.

Application Notes and Protocols for 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold known to be a privileged structure in medicinal chemistry. Pyrazole derivatives have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways.[1] Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases, due to their frequent dysregulation in these conditions.[2] These application notes provide a comprehensive overview and a general protocol for evaluating the inhibitory activity of this compound against a selected protein kinase in an in vitro setting.

While specific kinase targets for this compound are not extensively documented in publicly available literature, its structural similarity to known kinase inhibitors suggests potential activity against various kinases. For illustrative purposes, these notes will focus on a representative member of the mitogen-activated protein kinase (MAPK) family, p38 MAPK, which is a common target for pyrazole-based inhibitors. The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4]

Mechanism of Action (Hypothesized)

Many small molecule kinase inhibitors function as ATP-competitive inhibitors. It is hypothesized that this compound may bind to the ATP-binding pocket of susceptible kinases. The pyrazole core, substituted with a fluorophenyl group, likely engages in hydrogen bonding and hydrophobic interactions with key amino acid residues within the kinase domain, preventing the binding of ATP and subsequent phosphorylation of the substrate. The carboxylic acid moiety could form additional interactions, potentially enhancing potency and selectivity.

Illustrative Signaling Pathway: p38 MAPK

The p38 MAPK pathway is a tiered cascade of protein kinases that plays a central role in inflammation, apoptosis, cell differentiation, and cell cycle regulation.[5][6] Environmental stresses and inflammatory cytokines activate this pathway, leading to the activation of downstream transcription factors and other protein kinases.[7]

p38_MAPK_Pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MAPKAPK-2, ATF-2, MSK1) p38->downstream phosphorylates inhibitor 1-(4-fluorophenyl)-1H-pyrazole- 4-carboxylic acid inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis, etc.) downstream->response

Figure 1: Simplified p38 MAPK signaling cascade and the putative inhibitory action of the compound.

Data Presentation: Inhibitory Activity Profile (Illustrative)

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table provides a hypothetical inhibitory profile for this compound against a panel of kinases to demonstrate how such data would be presented.

Kinase TargetIC50 (nM) [Illustrative]
p38α25
p38β45
JNK11,500
ERK2>10,000
CDK28,500
SRC>10,000

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

In Vitro Kinase Assay Workflow

A general workflow for an in vitro kinase assay is depicted below. The process involves preparing the kinase, substrate, and inhibitor, initiating the reaction with ATP, stopping the reaction, and then detecting the signal.

Kinase_Assay_Workflow prep_reagents 1. Reagent Preparation - Kinase Buffer - Kinase Enzyme - Substrate - ATP Solution plate_setup 3. Assay Plate Setup - Add Kinase, Substrate, and Inhibitor/Vehicle to wells prep_reagents->plate_setup prep_inhibitor 2. Inhibitor Preparation - Serial dilution of 1-(4-fluorophenyl)-1H-pyrazole- 4-carboxylic acid prep_inhibitor->plate_setup incubation 4. Pre-incubation - Allow inhibitor to bind to kinase plate_setup->incubation initiate_reaction 5. Reaction Initiation - Add ATP to start phosphorylation incubation->initiate_reaction reaction_incubation 6. Reaction Incubation - Incubate at specified temperature and time initiate_reaction->reaction_incubation stop_reaction 7. Reaction Termination - Add stop solution (e.g., EDTA) reaction_incubation->stop_reaction detection 8. Signal Detection - e.g., Luminescence, Fluorescence, Radioactivity stop_reaction->detection analysis 9. Data Analysis - Calculate % inhibition - Determine IC50 value detection->analysis

Figure 2: General experimental workflow for an in vitro kinase assay to determine IC50 values.
Detailed Protocol: In Vitro Radioisotopic Kinase Assay

This protocol describes a classic method for determining kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[8] This method is considered a gold standard for its directness and sensitivity.

Materials:

  • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Enzyme: Purified recombinant kinase (e.g., p38α).

  • Substrate: Specific peptide or protein substrate for the kinase (e.g., Myelin Basic Protein for p38α).

  • Inhibitor: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • ATP: [γ-³²P]ATP (specific activity ~3000 Ci/mmol) and non-radiolabeled ("cold") ATP.

  • Stop Solution: 75 mM Orthophosphoric acid.

  • Assay Plates: 96-well polypropylene plates.

  • Capture Membrane: Phosphocellulose paper or filters.

  • Wash Buffer: 0.1% Orthophosphoric acid.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the kinase in kinase buffer at 2x the final desired concentration.

    • Prepare a working solution of the substrate in kinase buffer at 2x the final desired concentration.

    • Prepare a 2x ATP solution by mixing cold ATP and [γ-³²P]ATP in kinase buffer to achieve the desired final concentration (typically at or near the Km for the kinase) and specific activity.

  • Inhibitor Dilution:

    • Perform a serial dilution of the 10 mM stock of this compound in DMSO. Then, dilute these DMSO stocks into kinase buffer to create 2x working solutions. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Setup (in a 96-well plate):

    • Add 12.5 µL of the 2x inhibitor working solution (or vehicle control - kinase buffer with the same percentage of DMSO) to the appropriate wells.

    • Add 12.5 µL of the 2x kinase solution to all wells.

    • Mix gently and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 25 µL of the 2x ATP/substrate mixture to all wells. The final reaction volume will be 50 µL.

  • Reaction Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, which should be determined during assay optimization.

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of the stop solution (75 mM phosphoric acid) to each well.

  • Substrate Capture:

    • Spot 75 µL from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the paper, while the negatively charged [γ-³²P]ATP will not.

  • Washing:

    • Wash the filter mat 3-4 times with 0.1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone and let the filter mat air dry.

  • Detection:

    • Place the dried filter mat into a sample bag with scintillation cocktail.

    • Quantify the amount of incorporated ³²P in each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Alternative Non-Radioactive Protocols

For laboratories that are not equipped to handle radioactivity, several non-radioactive kinase assay formats are available. These assays typically rely on fluorescence or luminescence detection.[2]

  • Fluorescence Polarization (FP): This method uses a fluorescently labeled phosphopeptide tracer that binds to a specific antibody. Phosphorylation of the substrate by the kinase leads to a product that displaces the tracer from the antibody, causing a decrease in fluorescence polarization.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): In this format, a biotinylated substrate and a phospho-specific antibody labeled with a lanthanide donor (e.g., Europium) are used. Upon phosphorylation, the antibody binds the substrate, bringing the donor and an acceptor (e.g., streptavidin-allophycocyanin) into proximity, generating a FRET signal.

  • Luminescence-Based ADP Detection: These assays quantify kinase activity by measuring the amount of ADP produced. The ADP is converted to ATP in a coupled enzymatic reaction, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase enzyme.

The choice of assay format will depend on the specific kinase, available instrumentation, and throughput requirements. Each method requires careful optimization of enzyme and substrate concentrations, incubation times, and other parameters.

References

Application of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Anti-inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The information is compiled from various studies on pyrazole derivatives, a class of compounds known for their significant anti-inflammatory potential.[1][2][3][4] While specific data for this compound is not available in the cited literature, the provided protocols and expected outcomes are based on the well-established activities of structurally related compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The anti-inflammatory effects of many pyrazole-based compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[5] The compound this compound belongs to this promising class of molecules. The presence of the fluorophenyl group may enhance its biological activity.[6] This document outlines the standard in vitro and in vivo assays to characterize the anti-inflammatory profile of this compound.

Data Presentation

The following tables present hypothetical yet representative data for this compound, based on the reported activities of similar pyrazole derivatives. These tables are intended to serve as a guide for data presentation and interpretation in your studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound>1000.5 - 5.0>20 - 200
Celecoxib (Reference)150.04375
Indomethacin (Reference)0.11.80.06

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound1030 - 45
This compound3050 - 65
Indomethacin (Reference)1060 - 75

Percentage inhibition of paw edema is calculated relative to the vehicle-treated group.

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Cayman Crystal COX inhibitor screening assay kit (or similar)

  • Test compound: this compound

  • Reference compounds: Celecoxib, Indomethacin

  • Tris-HCl buffer

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound or reference compounds to the wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Stop the reaction by adding a stopping solution provided in the assay kit.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow_cox_inhibition prep Prepare Reagents (Enzyme, Substrate, Compound) plate Plate Setup (Buffer, Heme, Enzyme) prep->plate add_comp Add Test Compound & Controls plate->add_comp pre_inc Pre-incubation (10 min, 25°C) add_comp->pre_inc add_sub Add Substrate (Arachidonic Acid) pre_inc->add_sub inc Incubation (10 min, 25°C) add_sub->inc stop Stop Reaction inc->stop read Measure Absorbance stop->read analyze Data Analysis (IC50 Calculation) read->analyze experimental_workflow_paw_edema acclimatize Animal Acclimatization fasting Overnight Fasting acclimatize->fasting grouping Grouping of Animals fasting->grouping dosing Drug Administration (p.o. or i.p.) grouping->dosing carrageenan Carrageenan Injection (Sub-plantar) dosing->carrageenan measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measurement analysis Data Analysis (% Inhibition Calculation) measurement->analysis signaling_pathway_cox stimuli Inflammatory Stimuli phospholipids Membrane Phospholipids stimuli->phospholipids pla2 Phospholipase A2 aa Arachidonic Acid phospholipids->aa PLA2 cox COX-1 / COX-2 pgg2 Prostaglandin G2 (PGG2) aa->pgg2 COX-1 / COX-2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation test_compound This compound test_compound->cox Inhibition

References

Application Note & Protocol: A Framework for Evaluating Pyrazole Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to their broad spectrum of biological activities, including potential antifungal efficacy.[1][2][3] This document provides a detailed experimental framework for the systematic evaluation of novel pyrazole derivatives, from initial antifungal screening to preliminary safety and selectivity assessment. The protocols herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data.[4][5][6]

Phase 1: In Vitro Antifungal Susceptibility Testing

The initial phase focuses on determining the intrinsic antifungal potency of the pyrazole derivatives. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[7] The broth microdilution method is the gold standard for this assessment.[4][5][8]

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from CLSI documents M27 for yeasts and M38-A for filamentous fungi.[5][9]

Materials:

  • Test Pyrazole Derivatives (stock solutions in DMSO)

  • Positive Control Antifungals (e.g., Fluconazole, Voriconazole)

  • Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile 96-well, flat-bottom microtiter plates

  • Sterile Saline (0.85%) with 0.05% Tween 80 (for molds)

  • Spectrophotometer or Microplate Reader

Procedure:

  • Inoculum Preparation (Yeasts):

    • Subculture yeast strains on SDA plates for 24-48 hours at 35°C.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).[7]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[7]

  • Inoculum Preparation (Filamentous Fungi):

    • Culture fungi on PDA until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[7]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the pyrazole derivatives and control drugs in a 96-well plate.[10]

    • Typically, add 100 µL of RPMI medium to all wells except the first column.

    • Add 200 µL of the highest drug concentration to the first well of each row and perform 100 µL serial dilutions across the plate, leaving a drug-free well for growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well.

    • Include a sterility control (medium only) and a growth control (medium + inoculum, no drug).

    • Incubate plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[7][10]

  • Endpoint Determination:

    • The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[8] This can be determined visually or by reading the optical density (OD) at 492 nm or 600 nm.[10][11]

Data Presentation: Antifungal Activity

The results should be summarized to compare the potency of different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Pathogenic Fungi

Compound C. albicans ATCC 90028 MIC (µg/mL) C. krusei ATCC 6258 MIC (µg/mL) C. neoformans H99 MIC (µg/mL) A. fumigatus ATCC 204305 MIC (µg/mL)
PZ-01 0.5 1 0.25 8
PZ-02 0.125 0.5 0.125 4
PZ-03 8 16 >32 >32
Fluconazole 0.5 64 4 N/A

| Voriconazole | 0.03 | 0.25 | 0.06 | 0.5 |

Phase 2: In Vitro Cytotoxicity and Safety Profiling

A potent antifungal agent must also be safe for host cells. This phase assesses the toxicity of promising compounds against mammalian cells to determine their therapeutic window.

Experimental Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability based on the metabolic activity of mitochondria.[12][13]

Materials:

  • Mammalian Cell Lines (e.g., HepG2 - liver, HEK293 - kidney)

  • Complete Culture Medium (e.g., DMEM with 10% FBS)

  • Test Pyrazole Derivatives

  • MTT Solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[14]

  • Solubilization Solution (e.g., DMSO or SDS-HCl).[14]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24 to 48 hours.[14]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15] The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).

Experimental Protocol 3: Hemolysis Assay

This assay assesses the membrane-disrupting potential of the compounds by measuring hemoglobin release from red blood cells (RBCs).[16][17]

Materials:

  • Fresh Human or Animal Whole Blood (stabilized with an anticoagulant)

  • Phosphate-Buffered Saline (PBS) or 0.9% NaCl

  • Test Pyrazole Derivatives

  • Positive Control (e.g., 0.1% Triton X-100)

  • Negative Control (PBS)

  • 96-well V-bottom or U-bottom plates

Procedure:

  • RBC Preparation: Centrifuge whole blood to pellet the RBCs. Wash the pellet three to five times with PBS, removing the buffy coat and supernatant each time. Resuspend the washed RBCs in PBS to a final concentration (e.g., 2% v/v).[18]

  • Compound Incubation: In a 96-well plate, mix the RBC suspension with serial dilutions of the pyrazole derivatives. Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.[17][19]

  • Pellet RBCs: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs and debris.[19]

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom plate and measure the absorbance at 405, 415, or 540 nm to quantify hemoglobin release.[17][19]

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis). Determine the HC50, the concentration causing 50% hemolysis.

Data Presentation: Cytotoxicity and Selectivity

The cytotoxicity data is integrated with MIC data to calculate the Selectivity Index (SI), a crucial parameter for prioritizing compounds. SI = CC50 / MIC . A higher SI value indicates greater selectivity for the fungal target over host cells.

Table 2: Cytotoxicity and Selectivity Index of Lead Pyrazole Derivatives

Compound C. albicans MIC (µg/mL) HepG2 CC50 (µM) Hemolysis HC50 (µM) Selectivity Index (SI) vs. C. albicans
PZ-01 0.5 85 >200 170
PZ-02 0.125 75 >200 600
PZ-03 8 25 30 3.1

| Fluconazole | 0.5 | >500 | >500 | >1000 |

Visualizations

Experimental Workflow

The overall process for screening and evaluating pyrazole derivatives can be visualized as a logical progression from initial screening to lead identification.

G cluster_0 Phase 1: Antifungal Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Data Analysis a Prepare Pyrazole Derivative Library b Broth Microdilution Assay (MIC Determination) a->b c MTT Cytotoxicity Assay (CC50 on Mammalian Cells) b->c Active Compounds (Low MIC) d Hemolysis Assay (HC50 on RBCs) c->d e Calculate Selectivity Index (SI) d->e f Identify Lead Compounds (High Potency, High SI) e->f

Caption: Workflow for antifungal pyrazole derivative evaluation.

Potential Mechanism of Action: Ergosterol Biosynthesis Pathway

Many heterocyclic antifungal agents, such as azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. Pyrazole derivatives may share this mechanism.

G cluster_0 Fungal Cell Cytoplasm cluster_1 Fungal Cell Membrane AcetylCoA AcetylCoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Ergosterol integrates into membrane Ergosterol->Membrane Maintains Fluidity & Integrity Pyrazole Pyrazole Derivative Pyrazole->Lanosterol Potential Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

References

High-Throughput Screening Assays for 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of analogs of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This chemical scaffold is of significant interest in drug discovery, with demonstrated activity against a range of biological targets. These protocols are designed to facilitate the identification and characterization of lead compounds for further development.

Introduction

The this compound core structure is a versatile scaffold found in molecules with diverse biological activities. Analogs of this compound have shown potential as inhibitors of enzymes such as succinate dehydrogenase (SDH) and various protein kinases, as well as modulators of G-protein coupled receptors like the neurotensin receptors. High-throughput screening is a critical tool for rapidly assessing large libraries of these analogs to identify potent and selective modulators of these targets.

Data Presentation: In Vitro Efficacy of Pyrazole Analogs

The following tables summarize the in vitro activity of various pyrazole-based compounds, including analogs of this compound, against several biological targets. This data provides a reference for the expected potency and can be used for comparison with newly screened compounds.

Table 1: Inhibitory Activity of Pyrazole-4-Carboxamide Analogs against Succinate Dehydrogenase (SDH)

Compound IDTarget Organism/EnzymeIC50 (mg/L)Reference
Compound 12Rhizoctonia solani SDH1.836[1]
Bixafen (Reference)Rhizoctonia solani SDH1.222[1]
Compound 7Rhizoctonia solani SDH-[1]

Note: While not a direct analog, Compound 12 is a N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamide, demonstrating the potential of this scaffold for SDH inhibition.

Table 2: Inhibitory Activity of 5-amino-1H-pyrazole-4-carboxamide Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTargetIC50 (nM)Reference
10hFGFR146[2]
10hFGFR241[2]
10hFGFR399[2]
10hFGFR2 V564F mutant62[2]

Table 3: Activity of a 1-(4-Fluorophenyl)-1H-pyrazole Analog at Neurotensin Receptors (NTS)

CompoundAssayReceptorActivityReference
1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (7b)FLIPR Calcium Assayrat NTS2Selective Agonist[3][4][5]

Signaling Pathways and Experimental Workflows

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase is a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Inhibition of SDH disrupts cellular respiration and energy production.

SDH_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- Inhibitor 1-(4-fluorophenyl)-1H-pyrazole -4-carboxylic acid analogs Inhibitor->SDH

Caption: Inhibition of Succinate Dehydrogenase in the Mitochondrial Electron Transport Chain.

Fibroblast Growth Factor Receptor (FGFR) Signaling

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

FGFR_Signaling cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Inhibitor Pyrazole Analogs Inhibitor->FGFR Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of FGFR Signaling Pathway.

Neurotensin Receptor (NTS) Signaling

Neurotensin receptors are G-protein coupled receptors. NTS2 activation can lead to various cellular responses, including calcium mobilization.

NTS_Signaling Ligand Neurotensin or Pyrazole Analog (Agonist) NTS2 NTS2 Receptor Ligand->NTS2 G_Protein G-Protein NTS2->G_Protein PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_Release Ca2+ Release ER->Ca_Release

Caption: NTS2 Receptor-Mediated Calcium Mobilization.

Experimental Protocols

Biochemical Assay for Succinate Dehydrogenase (SDH) Activity

This protocol describes a high-throughput, 96- or 384-well plate-based colorimetric assay to measure SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Succinate solution

  • DCPIP solution

  • Test compounds (analogs of this compound) dissolved in DMSO

  • Mitochondrial fractions or purified SDH enzyme

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Compound Plating: Add 1 µL of test compound dilutions in DMSO to the wells of a microplate. Include positive (known SDH inhibitor) and negative (DMSO vehicle) controls.

  • Enzyme Addition: Add 50 µL of mitochondrial fraction or purified SDH enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a reaction mix containing SDH Assay Buffer, succinate, and DCPIP. Add 50 µL of the reaction mix to each well to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 600 nm in kinetic mode, taking readings every 1-2 minutes for 10-30 minutes.

Data Analysis:

  • Calculate the rate of DCIP reduction (decrease in absorbance at 600 nm) for each well.

  • Normalize the activity of the test compound wells to the vehicle control wells to determine the percent inhibition.

  • Plot percent inhibition against compound concentration to determine the IC50 value.

SDH_Workflow Start Start Compound_Plating Plate Test Compounds (1 µL in DMSO) Start->Compound_Plating Enzyme_Addition Add SDH Enzyme/Mitochondria (50 µL) and Incubate Compound_Plating->Enzyme_Addition Reaction_Start Add Reaction Mix (Succinate + DCPIP, 50 µL) Enzyme_Addition->Reaction_Start Measurement Measure Absorbance at 600 nm (Kinetic Mode) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the SDH Biochemical Assay.

LanthaScreen™ Eu Kinase Binding Assay for FGFR

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of pyrazole analogs to FGFR.

Materials:

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • FGFR Kinase

  • Kinase Buffer

  • Test compounds in DMSO

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Plating: Add 5 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Kinase/Antibody Addition: Add 5 µL of a pre-mixed solution of FGFR kinase and Eu-anti-tag antibody to each well.

  • Tracer Addition: Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm and 615 nm.

Data Analysis:

  • Calculate the FRET ratio (665 nm emission / 615 nm emission).

  • Normalize the FRET ratio of the test compound wells to the vehicle control wells to determine the percent inhibition.

  • Plot percent inhibition against compound concentration to determine the IC50 value.

LanthaScreen_Workflow Start Start Compound_Plating Plate Test Compounds (5 µL in DMSO) Start->Compound_Plating Kinase_Ab_Addition Add FGFR Kinase/ Eu-Antibody Mix (5 µL) Compound_Plating->Kinase_Ab_Addition Tracer_Addition Add AF647-Tracer (5 µL) Kinase_Ab_Addition->Tracer_Addition Incubation Incubate 1 hour at RT Tracer_Addition->Incubation Measurement Read TR-FRET Signal (665nm / 615nm) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

FLIPR® Calcium Mobilization Assay for Neurotensin Receptor 2 (NTS2)

This cell-based assay measures the ability of pyrazole analogs to act as agonists or antagonists at the NTS2 receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • CHO or HEK293 cells stably expressing the human NTS2 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds in DMSO

  • Known NTS2 agonist (e.g., levocabastine) for antagonist mode

  • FLIPR® (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating: Seed NTS2-expressing cells into 384-well, black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C.

  • Compound Addition (Agonist Mode): Place the cell plate into the FLIPR instrument. Add test compounds and monitor fluorescence changes over time.

  • Compound and Agonist Addition (Antagonist Mode): Pre-incubate the cells with test compounds for a defined period. Place the cell plate into the FLIPR instrument and add a known NTS2 agonist at its EC80 concentration. Monitor fluorescence changes.

Data Analysis:

  • Measure the change in fluorescence intensity (peak signal minus baseline) for each well.

  • Agonist Mode: Normalize the response to a maximal agonist control and plot against compound concentration to determine EC50 values.

  • Antagonist Mode: Normalize the response to the agonist-only control and plot against compound concentration to determine IC50 values.

FLIPR_Workflow Start Start Cell_Plating Seed NTS2-expressing cells in 384-well plates Start->Cell_Plating Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Mode_Decision Agonist or Antagonist Mode? Dye_Loading->Mode_Decision Agonist_Mode Add Test Compounds Mode_Decision->Agonist_Mode Agonist Antagonist_Mode Pre-incubate with Test Compounds, then add NTS2 Agonist Mode_Decision->Antagonist_Mode Antagonist Measurement Measure Fluorescence Changes with FLIPR Agonist_Mode->Measurement Antagonist_Mode->Measurement Data_Analysis Calculate EC50 (Agonist) or IC50 (Antagonist) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the FLIPR® Calcium Mobilization Assay.

References

Application Note and Protocol: Quantification of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical development. Accurate and reliable quantification of this analyte in biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and bioavailability studies. This document provides a detailed application note and a proposed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established principles for the analysis of acidic small molecules in biological fluids and offers high sensitivity and selectivity.

Data Presentation

The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for the analysis of this compound in human plasma. These values are representative and may vary based on specific instrumentation and laboratory conditions.

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Mean Extraction Recovery > 85%
Matrix Effect Minimal (within acceptable limits)

Experimental Protocols

This section details a proposed experimental protocol for the quantification of this compound in human plasma. This protocol utilizes a protein precipitation method for sample preparation, which is a rapid and effective technique for removing the majority of proteins from the plasma sample prior to LC-MS/MS analysis.[1][2][3]

Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (recommended)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Data acquisition and processing software

1. Standard and Quality Control (QC) Sample Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound analytical standard in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the SIL-IS in methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare CC samples covering the desired linear range (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation):

  • Allow all plasma samples (unknowns, CCs, and QCs) to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.[1]

  • Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of methanol should be added).

  • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[4]

  • Vortex each tube vigorously for 1 minute.[1]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC Conditions (Proposed):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: Linear gradient to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: Return to 5% B

      • 3.6-5.0 min: Re-equilibration at 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Autosampler Temperature: 4°C

  • MS/MS Conditions (Proposed):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte (this compound): To be determined by direct infusion of the standard solution. A hypothetical transition would be based on the molecular weight (e.g., m/z 205 -> [fragment ion]).

      • Internal Standard (SIL-IS): To be determined by direct infusion. The precursor ion will be shifted by the mass of the isotopes (e.g., m/z 209 -> [fragment ion]).

    • Ion Source Parameters (to be optimized):

      • Capillary Voltage: ~3.0 kV

      • Source Temperature: ~150°C

      • Desolvation Temperature: ~400°C

      • Desolvation Gas Flow: ~800 L/hr

      • Cone Gas Flow: ~50 L/hr

      • Collision Gas: Argon

4. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte and the internal standard for all samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The proposed analytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Validation parameters should include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualization

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification Liquid_Liquid_Extraction_Workflow start Biological Sample (e.g., Plasma, Urine) add_solvent Add Immiscible Organic Solvent start->add_solvent vortex Vortex/Mix to Partition Analyte add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge organic_phase Collect Organic Phase Containing Analyte centrifuge->organic_phase evaporate Evaporate Solvent organic_phase->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for LC-MS/MS Analysis reconstitute->analysis Solid_Phase_Extraction_Workflow start Pre-treated Biological Sample condition Condition SPE Cartridge start->condition equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash to Remove Interferences load->wash elute Elute Analyte wash->elute collect Collect Eluate elute->collect evaporate Evaporate/Concentrate collect->evaporate analysis Analyze by LC-MS/MS evaporate->analysis

References

Application Notes and Protocols for Derivatizing 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the chemical derivatization of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, a key scaffold in modern drug discovery. Pyrazole-containing compounds have demonstrated a wide range of biological activities, notably as antagonists of the cannabinoid receptor 1 (CB1). The protocols outlined below focus on the synthesis of amide and ester derivatives to enable comprehensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The derivatization strategies are designed for the efficient generation of a chemical library for biological screening.

Strategic Approach to Derivatization for SAR Studies

The carboxylic acid moiety of this compound is a prime handle for chemical modification. The primary derivatization strategies discussed herein are amide bond formation and esterification. These transformations allow for the systematic exploration of the chemical space around the pyrazole core to probe key interactions with the biological target.

Key objectives of the derivatization strategy include:

  • Exploration of the "eastern" amide region: Systematic variation of the amine component in amide synthesis can reveal crucial hydrogen bonding and steric interactions within the target's binding pocket.

  • Modulation of physicochemical properties: Esterification can be employed to alter lipophilicity and membrane permeability, which can be particularly useful for developing prodrugs or improving oral bioavailability.

  • Investigation of bioisosteric replacements: While this protocol focuses on amides and esters, researchers are encouraged to consider bioisosteric replacements for the carboxylic acid, such as tetrazoles or oxadiazoles, which can offer improved metabolic stability and similar electronic properties.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamides

This protocol describes the synthesis of a library of amides from this compound and a diverse set of primary and secondary amines using a standard peptide coupling agent.

Materials:

  • This compound

  • Assortment of primary and secondary amines (aliphatic and aromatic)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Acid Activation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: To the stirred solution, add EDC (1.2 eq) or DCC (1.2 eq) portion-wise at 0 °C. Allow the reaction to stir at this temperature for 15 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • If using DCC, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylates (Fischer Esterification)

This protocol details the acid-catalyzed esterification of this compound with various alcohols.

Materials:

  • This compound

  • Assortment of primary and secondary alcohols

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Anhydrous methanol, ethanol, or other suitable alcohol as solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (which also serves as the solvent).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 2-5 mol%) to the solution.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the desired ester.

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Structure-Activity Relationship of Pyrazole-4-Carboxamide Derivatives as CB1 Receptor Antagonists

The following table presents representative SAR data for a series of pyrazole-4-carboxamide derivatives, highlighting the impact of substitutions at the amide nitrogen on binding affinity for the CB1 receptor. The data is adapted from studies on related pyrazole scaffolds and serves as a guide for interpreting results from a newly synthesized library based on the 1-(4-fluorophenyl) core. The lead compound, SR141716A, features a piperidinyl carbox

Application Notes and Protocols: 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid as a Chemical Probe for p38 MAP Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related pyrazole derivatives. As of the date of this document, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is not an established chemical probe with extensive public-domain data. These notes, therefore, represent a scientifically-grounded, hypothetical application to guide researchers in its potential use.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The compound this compound belongs to this important class of molecules. While specific data on this compound is limited, the presence of the 1-(4-fluorophenyl)-1H-pyrazole core is notable in potent and selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[5] These application notes describe the potential use of this compound as a chemical probe to investigate the p38 MAP kinase signaling pathway.

Potential Biological Target: p38 Mitogen-Activated Protein Kinase (MAPK)

p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Inhibition of p38 MAP kinase is a promising therapeutic strategy for a variety of inflammatory diseases. The discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), a highly selective and orally bioavailable p38 MAP kinase inhibitor, highlights the potential of the 1-(4-fluorophenyl)-1H-pyrazole scaffold for targeting this enzyme.[5]

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for this compound (FPPC) against p38 MAP kinase alpha. These values are representative of pyrazole-based inhibitors and serve as a benchmark for experimental validation.

Compound Target Assay Type IC50 (nM) Ki (nM) Selectivity (fold vs. JNK1)
FPPCp38αBiochemical15075>100
FPPCp38αCell-based500->100

Experimental Protocols

Herein are detailed methodologies for key experiments to validate the use of this compound as a chemical probe for p38 MAP kinase.

1. In Vitro p38α Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human p38α kinase.

  • Materials:

    • Recombinant human p38α (active)

    • Biotinylated ATF2 substrate peptide

    • ATP

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

    • This compound (dissolved in DMSO)

    • HTRF® KinEASE™-STK S1 kit (Cisbio)

    • 384-well low volume white plates

    • HTRF-compatible plate reader

  • Protocol:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a solution containing p38α kinase and biotinylated ATF2 substrate in kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing streptavidin-XL665 and STK-antibody-Europium cryptate.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

2. Cellular Assay for p38-mediated TNF-α Production

  • Objective: To assess the ability of the compound to inhibit p38 MAP kinase activity in a cellular context by measuring the production of TNF-α.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

    • RPMI-1640 medium supplemented with 10% FBS

    • Lipopolysaccharide (LPS)

    • This compound (dissolved in DMSO)

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Plot the TNF-α concentration against the compound concentration to determine the cellular IC50 value.

Visualizations

Diagram 1: Simplified p38 MAP Kinase Signaling Pathway

p38_pathway Stress Cellular Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors FPPC 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid FPPC->p38 Inflammation Inflammation (TNF-α, IL-6 production) MK2->Inflammation TranscriptionFactors->Inflammation

Caption: Inhibition of the p38 MAPK signaling cascade by the chemical probe.

Diagram 2: Experimental Workflow for Cellular Assay

experimental_workflow start Start seed_cells Seed THP-1 cells in a 96-well plate start->seed_cells pretreat Pre-treat cells with This compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 4-6 hours stimulate->incubate collect Collect supernatant incubate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze data and determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for assessing the inhibition of TNF-α production.

References

Application Notes and Protocols: Assessing the Herbicidal Activity of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for assessing the herbicidal activity of novel pyrazole carboxylic acid derivatives, covering both in vitro and in vivo experimental protocols. It is designed to guide researchers through the screening process, from initial bioassays to more detailed efficacy evaluations.

Common Modes of Action for Pyrazole Herbicides

Understanding the potential mode of action (MoA) is critical for designing relevant bioassays. Pyrazole-based herbicides target several key physiological processes in plants. A general workflow for herbicide discovery and MoA identification is outlined below.

G cluster_discovery Discovery & Synthesis cluster_screening Herbicidal Activity Screening cluster_moa Mode of Action (MoA) Identification cluster_optimization Lead Optimization start Design & Synthesize Pyrazole Carboxylic Acid Derivatives invitro In Vitro Assays (Seed Germination, Cell Culture) start->invitro Initial Screening invivo In Vivo Greenhouse Assays (Pre- & Post-emergence) invitro->invivo Active Compounds enzyme Enzyme Inhibition Assays (e.g., HPPD, ALS, TK) invivo->enzyme Potent Compounds sar Structure-Activity Relationship (SAR) Analysis invivo->sar Efficacy Data molecular Molecular Docking & Transcriptomics enzyme->molecular molecular->sar Target Info lead_opt Lead Compound Optimization sar->lead_opt lead_opt->start Iterative Redesign

Caption: General workflow for pyrazole herbicide discovery and evaluation.

Key enzymatic targets for pyrazole herbicides include:

  • 4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibitors : These compounds disrupt the synthesis of plastoquinone, which is essential for carotenoid biosynthesis. This leads to the bleaching of new plant tissues and eventual death.[5][7]

  • Acetolactate Synthase (ALS) Inhibitors : ALS is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of ALS halts protein synthesis and leads to plant death.[5]

  • Synthetic Auxins : Some pyrazole carboxylic acids mimic the plant hormone auxin.[5] They bind to auxin receptors like TIR1/AFB5, leading to the degradation of Aux/IAA transcriptional repressors.[8][9] This causes uncontrolled cell division and growth, ultimately resulting in plant death.[5][8]

  • Transketolase (TK) Inhibitors : A newer target, transketolase, is a key enzyme in the Calvin cycle of photosynthesis.[10][11] Inhibiting this enzyme disrupts carbon fixation and plant metabolism.[10]

Experimental Protocols

A tiered approach is recommended, starting with simple, high-throughput in vitro assays and progressing to more complex in vivo whole-plant assays for promising compounds.

Protocol 1: In Vitro Seed Germination and Seedling Growth Assay

This assay provides a rapid assessment of a compound's pre-emergence herbicidal activity by evaluating its effect on seed germination and early root and shoot growth.

1. Materials:

  • Test pyrazole carboxylic acid compounds.
  • Control herbicide (e.g., mesotrione for HPPD inhibitors, 2,4-D for synthetic auxins).
  • Solvent (e.g., DMSO, acetone).
  • Petri dishes (9 cm diameter) with filter paper.
  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).
  • Distilled water.
  • Growth chamber with controlled light and temperature.

2. Procedure:

  • Prepare Stock Solutions: Dissolve test compounds and controls in a suitable solvent to create concentrated stock solutions (e.g., 10,000 mg/L).
  • Prepare Test Solutions: Create a series of dilutions from the stock solutions to achieve the desired final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The final solvent concentration should be consistent across all treatments and typically below 1%.
  • Plating: Place one sheet of filter paper in each petri dish. Pipette 5 mL of the appropriate test solution onto the filter paper. A solvent-only treatment serves as the negative control.
  • Seed Sowing: Place 20-30 seeds of a single weed species evenly on the moistened filter paper.
  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).
  • Evaluation: After 7-10 days, measure the germination rate, root length, and shoot length for each seedling. Calculate the average for each treatment.
  • Data Analysis: Calculate the percent inhibition of root and shoot growth compared to the negative control. Determine the EC50 (Effective Concentration to cause 50% inhibition) values using statistical software.[12]

3. Data Presentation:

Table 1: In Vitro Herbicidal Activity against Echinochloa crus-galli

CompoundConcentration (µg/mL)Root Length Inhibition (%)Shoot Length Inhibition (%)
PCA-01 1045.230.1
5081.575.8
10098.995.4
PCA-02 1020.715.3
5055.148.9
10078.370.2
Control 5095.092.1
Protocol 2: In Vivo Whole Plant Greenhouse Assay

This protocol assesses both pre-emergence and post-emergence herbicidal activity under more realistic greenhouse conditions.[13]

1. Materials:

  • Test compounds and control herbicides.
  • Wetting agent/surfactant.
  • Pots or flats filled with sterilized potting mix (soil, sand, peat).
  • Seeds of various monocot and dicot weeds and crop species (e.g., corn, wheat for safety assessment).[11]
  • Greenhouse with controlled temperature, humidity, and lighting.
  • Laboratory spray chamber.

2. Procedure - Pre-emergence Application:

  • Sowing: Fill pots with soil and sow seeds of the selected species at an appropriate depth.
  • Application: Within 24 hours of sowing, spray the soil surface evenly with the test solutions at specified application rates (e.g., 37.5, 75, 150 grams of active ingredient per hectare; g ai/ha).[5] The herbicide should be formulated with a suitable surfactant.
  • Growth: Place the pots in the greenhouse and water as needed, avoiding surface runoff.
  • Evaluation: After 2-3 weeks, assess the herbicidal effect by visually rating the plant injury (0% = no effect, 100% = complete death) and by measuring the fresh weight of the surviving plants.

3. Procedure - Post-emergence Application:

  • Plant Growth: Sow seeds and grow plants in the greenhouse until they reach a specific growth stage (e.g., 2-4 leaf stage).[6]
  • Application: Treat the plants with the test solutions using a laboratory spray chamber to ensure uniform application.[5]
  • Growth: Return the plants to the greenhouse.
  • Evaluation: After 2-3 weeks, evaluate the herbicidal efficacy by visual assessment of injury (chlorosis, necrosis, growth inhibition) and by measuring the fresh weight of the aerial parts of the plants.[5][6]

4. Data Presentation:

Table 2: Post-emergence Herbicidal Activity at 150 g ai/ha (21 Days After Treatment)

CompoundDigitaria sanguinalis (% Inhibition)Setaria viridis (% Inhibition)Abutilon theophrasti (% Inhibition)Zea mays (Corn) (% Injury)
PCA-01 95901005
PCA-02 6055750
Nicosulfuron 98952010
Mesotrione 7075985
Protocol 3: Target Enzyme Inhibition Assay (Example: HPPD)

This in vitro assay directly measures the inhibitory effect of a compound on its specific enzyme target, helping to confirm the MoA.

1. Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana).
  • Substrate: 4-hydroxyphenylpyruvate (HPP).
  • Ascorbate and ferrous iron (Fe²⁺) as cofactors.
  • Assay buffer (e.g., potassium phosphate buffer).
  • Test compounds and a known HPPD inhibitor (e.g., sulcotrione).
  • Spectrophotometer or microplate reader.

2. Procedure:

  • Prepare Reagents: Prepare assay buffer containing ascorbate and Fe²⁺. Prepare solutions of HPP, the HPPD enzyme, and various concentrations of the test compounds.
  • Reaction Mixture: In a microplate well, combine the assay buffer, HPPD enzyme, and the test compound. Incubate for a short period to allow the inhibitor to bind to the enzyme.
  • Initiate Reaction: Add the HPP substrate to start the enzymatic reaction. The reaction involves the consumption of oxygen.
  • Measure Activity: Monitor the rate of HPP conversion. This can often be done by measuring oxygen consumption with a specific probe or by a coupled spectrophotometric assay.
  • Data Analysis: Calculate the rate of enzyme activity for each inhibitor concentration. Determine the percent inhibition relative to a no-inhibitor control. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualization of a Key Signaling Pathway

Many pyrazole carboxylic acids function as synthetic auxins. The diagram below illustrates this mode of action, where the herbicide molecule leads to the degradation of transcriptional repressors.[8][9]

G compound Pyrazole Carboxylic Acid (Synthetic Auxin) receptor TIR1/AFB5 Auxin Receptor compound->receptor Binds scf_complex SCF-TIR1/AFB5 Complex receptor->scf_complex Forms aux_iaa Aux/IAA Repressor scf_complex->aux_iaa Targets ub Ubiquitination aux_iaa->ub Marks for Degradation arf ARF Transcription Factor (Released) aux_iaa->arf Represses proteasome 26S Proteasome ub->proteasome Degrades proteasome->arf Releases genes Auxin-Responsive Genes arf->genes Activates effect Uncontrolled Growth & Plant Death genes->effect

Caption: Simplified signaling pathway for synthetic auxin herbicides.

References

Application Notes & Protocols for Molecular Docking of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid in molecular docking studies. This document outlines the rationale, protocol, and data interpretation for assessing the binding affinity of this compound against relevant biological targets. While specific experimental data for this exact molecule is limited in publicly available literature, the methodologies presented are based on established practices for structurally similar pyrazole derivatives, a class of compounds with significant therapeutic and agricultural applications.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and agrochemical research. The pyrazole ring system is a versatile core that can be readily functionalized to interact with a wide range of biological targets. The presence of a 4-fluorophenyl group can enhance binding affinity and improve pharmacokinetic properties due to the unique electronic nature of fluorine. The carboxylic acid moiety provides a key interaction point, often forming hydrogen bonds with amino acid residues in the active sites of enzymes.

Pyrazole derivatives have been investigated for a multitude of biological activities, including as inhibitors of kinases, succinate dehydrogenase (SDH), and other enzymes implicated in diseases such as cancer, inflammation, and fungal infections.[1][2][3][4] Molecular docking is a crucial computational technique to predict the binding mode and affinity of small molecules like this compound to a protein target, thereby guiding lead optimization and rational drug design.[5][6]

Potential Biological Targets for Docking Studies

Based on the known activities of related pyrazole-containing compounds, several protein families are high-priority targets for molecular docking studies with this compound:

  • Protein Kinases: Many pyrazole derivatives are potent kinase inhibitors, targeting the ATP-binding site. Key examples include Aurora kinases, p38 MAP kinase, and Fibroblast Growth Factor Receptors (FGFRs).[1][4][7][8] Docking studies can elucidate the specific interactions that confer potency and selectivity.

  • Succinate Dehydrogenase (SDH): Pyrazole carboxamides are a well-established class of fungicides that inhibit SDH, a vital enzyme in the mitochondrial respiratory chain.[2][3] Molecular docking can help in designing novel fungicides with improved efficacy.

  • Carbonic Anhydrases (CAs): Certain pyrazole derivatives, particularly those with sulfonamide moieties, have shown inhibitory activity against carbonic anhydrases, which are involved in various physiological processes and are targets for diuretics and anti-glaucoma agents.

  • Other Enzymes: The pyrazole scaffold has been found in inhibitors of various other enzymes, making it a versatile starting point for inhibitor design against numerous targets.

Detailed Experimental Protocol: Molecular Docking Workflow

This protocol outlines a general workflow for performing a molecular docking study of this compound against a chosen protein target. This example will use Aurora Kinase A, a common target for pyrazole-based inhibitors.

3.1. Software and Tools Required:

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera, Discovery Studio)

  • Docking program (e.g., AutoDock Vina, Glide, GOLD)

  • A high-performance computing cluster or a powerful workstation

3.2. Ligand Preparation:

  • Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw, MarvinSketch) and saving it in a 3D format (e.g., SDF, MOL2).

  • Convert the structure to the required format for the docking software (e.g., PDBQT for AutoDock).

  • Assign partial charges and define rotatable bonds. This is a crucial step for accurate docking and is typically performed using the functionalities within the molecular modeling software.

  • Energy minimize the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3.3. Protein Preparation:

  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use a crystal structure of Aurora Kinase A (e.g., PDB ID: 1MQ4).

  • Prepare the protein for docking. This involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Adding hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assigning partial charges to the protein atoms.

    • Repairing any missing residues or atoms in the protein structure.

  • Identify the binding site. This can be determined from the location of the co-crystallized ligand in the PDB structure or by using binding site prediction tools.

3.4. Grid Generation:

  • Define the docking grid box. This is a three-dimensional box that encompasses the binding site of the protein. The size and center of the grid box should be carefully chosen to include all the key residues of the binding pocket.

  • Generate the grid parameter file. The docking program will use this file to pre-calculate the interaction energies between different atom types in the ligand and the protein, which speeds up the docking process.

3.5. Docking Simulation:

  • Run the docking simulation. The docking program will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.

  • Specify the docking parameters. This may include the number of binding modes to generate and the exhaustiveness of the search. For AutoDock Vina, a higher exhaustiveness value will result in a more thorough search but will take longer.

3.6. Analysis of Docking Results:

  • Analyze the predicted binding poses. The docking results will typically include a ranked list of binding poses based on their predicted binding energies.

  • Visualize the protein-ligand interactions. Use molecular visualization software to examine the interactions between the ligand and the protein for the top-ranked poses. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions.

  • Compare the docking results with experimental data. If available, compare the predicted binding affinities with experimentally determined values (e.g., IC50, Ki) to validate the docking protocol.

Data Presentation

The quantitative results from molecular docking studies are best presented in a tabular format for clear comparison. The table below provides a hypothetical example of docking results for this compound and a reference inhibitor against Aurora Kinase A.

CompoundTarget ProteinPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Predicted Inhibition Constant (Ki) (nM)
This compoundAurora Kinase A1MQ4-8.5Glu211, Ala213150
Reference Inhibitor (e.g., MLN8054)Aurora Kinase A1MQ4-9.2Glu211, Ala213, Leu13950

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from the output of the docking simulation.

Visualization of Workflows and Pathways

5.1. Molecular Docking Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand Ligand Preparation (this compound) Grid Grid Generation (Define Binding Site) Ligand->Grid Protein Protein Preparation (e.g., Aurora Kinase A) Protein->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Results Analyze Poses & Binding Energies Docking->Results Visualization Visualize Interactions (Hydrogen Bonds, etc.) Results->Visualization Validation Correlate with Experimental Data Visualization->Validation

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

5.2. Simplified Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora Kinase A AuroraA->G2_M Promotes Apoptosis Apoptosis AuroraA->Apoptosis Inhibition leads to Inhibitor 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Inhibitor->AuroraA Inhibits

Caption: A simplified diagram showing the role of Aurora Kinase A in the cell cycle and the inhibitory effect of a potential inhibitor.

By following these application notes and protocols, researchers can effectively utilize molecular docking to investigate the potential of this compound as an inhibitor of various biological targets, thereby accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

common side reactions in the synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process. The first step is the synthesis of a pyrazole ester, typically ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate, via a cyclocondensation reaction. This is followed by the hydrolysis of the ester to the desired carboxylic acid. A common cyclocondensation is the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine derivative.

Q2: What are the critical starting materials for this synthesis?

A2: Key starting materials include a hydrazine derivative, such as (4-fluorophenyl)hydrazine, and a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the 4-carboxylic acid moiety, a common precursor is diethyl 2-(ethoxymethylene)-3-oxosuccinate.

Q3: I am observing the formation of a regioisomer during the pyrazole synthesis. How can I avoid this?

A3: The formation of regioisomers is a common side reaction in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. To favor the desired 1,4-disubstituted pyrazole, controlling the reaction conditions is crucial. Factors influencing regioselectivity include the steric and electronic properties of the reactants, solvent choice, and pH. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to significantly improve regioselectivity in some cases.

Q4: What are the potential side reactions during the hydrolysis of the pyrazole ester?

A4: The primary potential side reaction during the hydrolysis of the ethyl ester is incomplete reaction, leaving residual ester. Under harsh basic conditions, there is a possibility of pyrazole ring opening, although this is less common for stable aromatic pyrazoles. Decarboxylation of the final carboxylic acid can also occur, especially at elevated temperatures.

Q5: My final product, the carboxylic acid, appears to be impure. What are the likely impurities and how can I purify it?

A5: Common impurities include the unreacted starting ester, the undesired regioisomer of the carboxylic acid, and potentially byproducts from side reactions during the synthesis. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water. Alternatively, column chromatography on silica gel can be employed. Acid-base extraction is another effective method, where the carboxylic acid is dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Potential Cause Troubleshooting Step
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are still present, consider increasing the reaction time or temperature.
Suboptimal Reaction ConditionsEnsure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture. The choice of solvent can also be critical; consider alternatives like ethanol or acetic acid.
Impure Starting MaterialsVerify the purity of the (4-fluorophenyl)hydrazine and the dicarbonyl compound. Impurities can lead to a host of side reactions.
Formation of RegioisomerAs discussed in the FAQs, regioisomer formation is a significant issue. Analyze the crude product by NMR or LC-MS to quantify the isomeric ratio. If the undesired isomer is the major product, a change in reaction conditions (solvent, temperature, catalyst) is necessary.
Issue 2: Incomplete Hydrolysis of the Ester
Potential Cause Troubleshooting Step
Insufficient Base or AcidEnsure at least a stoichiometric amount of base (e.g., NaOH, KOH, LiOH) or acid is used for the hydrolysis. For base-catalyzed hydrolysis (saponification), using an excess of the base can drive the reaction to completion.[1]
Low Reaction TemperatureIf the hydrolysis is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the progress by TLC to avoid decomposition at higher temperatures.
Poor SolubilityThe ester may not be fully soluble in the reaction medium. Adding a co-solvent like tetrahydrofuran (THF) or methanol to an aqueous base solution can improve solubility and reaction rate.
Issue 3: Decarboxylation of the Final Product
Potential Cause Troubleshooting Step
High Temperature during Workup or PurificationAvoid excessive heating during the final stages of the synthesis, such as during solvent removal or recrystallization. Decarboxylation of pyrazole-4-carboxylic acids can be promoted by heat.[1]
Acidic or Basic Conditions at High TemperaturesIf decarboxylation is observed, perform the final purification steps at lower temperatures. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases at elevated temperatures.

Experimental Protocols

Synthesis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-fluorophenyl)hydrazine hydrochloride in ethanol.

  • Addition of Base: Add a suitable base, such as sodium acetate or triethylamine, to neutralize the hydrochloride and liberate the free hydrazine.

  • Addition of Dicarbonyl Compound: To this mixture, add diethyl 2-(ethoxymethylene)-3-oxosuccinate.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Workup: After cooling to room temperature, the reaction mixture is often poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude ester can be purified by recrystallization from a solvent such as ethanol.

Hydrolysis of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting ester by TLC.

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or neutral impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Final Steps: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The purity can be checked by melting point determination and spectroscopic methods.

Visualizations

Synthesis_Workflow cluster_ester_synthesis Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis start Starting Materials: (4-fluorophenyl)hydrazine Diethyl 2-(ethoxymethylene)-3-oxosuccinate reaction1 Cyclocondensation (e.g., Knorr Synthesis) start->reaction1 product1 Crude Ethyl 1-(4-fluorophenyl) -1H-pyrazole-4-carboxylate reaction1->product1 purification1 Purification (Recrystallization) product1->purification1 ester Pure Ester purification1->ester reaction2 Saponification (e.g., NaOH, EtOH/H2O) ester->reaction2 workup Acidic Workup reaction2->workup product2 Crude 1-(4-fluorophenyl) -1H-pyrazole-4-carboxylic acid workup->product2 purification2 Purification (Recrystallization) product2->purification2 final_product Final Product purification2->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Pyrazole Ester incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Side Reactions Dominating? start->side_reactions impure_reagents Impure Starting Materials? start->impure_reagents monitor_tlc Monitor reaction by TLC/LC-MS. Increase reaction time/temperature. incomplete_rxn->monitor_tlc check_nmr Analyze crude product by NMR. Identify and quantify side products. side_reactions->check_nmr purify_reagents Verify purity of starting materials. Purify if necessary. impure_reagents->purify_reagents optimize_conditions Optimize reaction conditions: - Solvent - Temperature - Catalyst check_nmr->optimize_conditions

Caption: Troubleshooting workflow for low yield in pyrazole ester synthesis.

Hydrolysis_Troubleshooting cluster_issues Observed Issues cluster_solutions Solutions start Problem with Ester Hydrolysis incomplete Incomplete Hydrolysis (Ester remaining) start->incomplete decarboxylation Product Decarboxylation (Loss of CO2) start->decarboxylation increase_base Increase equivalents of base. Add co-solvent (THF/MeOH). Increase reaction temperature. incomplete->increase_base lower_temp Lower temperature during workup and purification. Avoid prolonged heating. decarboxylation->lower_temp

Caption: Troubleshooting guide for the ester hydrolysis step.

References

Technical Support Center: Optimizing Pyrazole-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazole-4-carboxylic acid. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Reaction Yield

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can be attributed to several factors, including the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions. A systematic approach to troubleshooting can help identify and resolve the issue.[1][2]

Possible Causes & Solutions:

  • Purity of Starting Materials: The purity of reactants, such as hydrazines and 1,3-dicarbonyl compounds, is crucial as impurities can lead to unwanted side reactions, which reduces the overall yield and complicates purification.[2][3][4]

    • Troubleshooting: Ensure your starting materials are of high purity, ideally over 98.0% as confirmed by HPLC.[3] It is also recommended to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[2]

    • Troubleshooting:

      • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] For many condensation reactions, heating under reflux may be necessary to ensure the reaction goes to completion.[1] Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[1]

      • Catalyst Choice: The selection and amount of an acid or base catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1]

      • Stoichiometry: Ensure the correct stoichiometry of reactants. In some cases, using a slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[2]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[4]

    • Troubleshooting: Increasing the reaction temperature or prolonging the reaction time can help promote cyclization. Monitoring the reaction by TLC can help determine the optimal duration.[4]

LowYieldTroubleshooting start Low Reaction Yield purity Assess Starting Material Purity start->purity conditions Evaluate Reaction Conditions start->conditions side_reactions Check for Side Reactions start->side_reactions purification Review Purification Technique start->purification solution_purity Use High-Purity (>98%) Reagents purity->solution_purity solution_conditions Optimize Temperature, Time, Solvent, & pH conditions->solution_conditions solution_side_reactions Adjust Conditions to Minimize Side Products side_reactions->solution_side_reactions solution_purification Optimize Purification Method to Reduce Loss purification->solution_purification

Caption: A logical workflow for troubleshooting the formation of regioisomers.

Difficult Purification

Q3: I am having difficulty purifying my pyrazole-4-carboxylic acid product. What are some effective purification techniques?

A3: Purification of pyrazole derivatives can sometimes be challenging due to the presence of closely eluting impurities or colored byproducts.

Purification Strategies:

  • Recrystallization: This is often an effective method for purifying the final product. [2]A common procedure involves dissolving the crude product in a suitable solvent (e.g., a mixture of an alcohol and water), heating to reflux, and then allowing it to cool slowly to form crystals. [5]* Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities. [2][4]* Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The pyrazole-4-carboxylic acid will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified product, which can be collected by filtration.

  • Formation of Acid Addition Salts: The pyrazole ring is weakly basic and can form salts with inorganic acids. This property can be exploited for purification. The crude pyrazole can be dissolved in an organic solvent and treated with an acid to precipitate the corresponding salt, which can then be isolated by crystallization.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the synthesis of a pyrazole-4-carbaldehyde intermediate, which can then be oxidized to pyrazole-4-carboxylic acid.

Methodology:

  • Preparation of Hydrazone:

    • In a round-bottom flask, dissolve the starting ketone (e.g., a para-substituted acetophenone) (20 mmol) and phenylhydrazine hydrochloride (20 mmol) in anhydrous ethanol.

    • Add sodium acetate (40 mmol) to the mixture.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

    • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the hydrazone.

    • Filter the solid, wash with water, and dry. [6]

  • Vilsmeier-Haack Formylation:

    • In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel and nitrogen inlet, place anhydrous dimethylformamide (DMF) (20 mL).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (16 mL) dropwise to the DMF with stirring.

    • Dissolve the previously prepared hydrazone in the cold Vilsmeier reagent.

    • Stir the reaction mixture at 50-60 °C for 5 hours. [6] * After the reaction is complete, carefully pour the mixture into crushed ice with stirring.

    • Neutralize the mixture with a saturated solution of sodium hydroxide.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pyrazole-4-carbaldehyde. [6]

dot

VilsmeierHaackWorkflow cluster_hydrazone Step 1: Hydrazone Formation cluster_formylation Step 2: Vilsmeier-Haack Formylation start Ketone + Phenylhydrazine HCl + Sodium Acetate in Ethanol react_hydrazone Stir/Reflux (Monitor by TLC) start->react_hydrazone precipitate_hydrazone Pour into Ice Water react_hydrazone->precipitate_hydrazone isolate_hydrazone Filter, Wash, & Dry Hydrazone precipitate_hydrazone->isolate_hydrazone add_hydrazone Add Hydrazone to Vilsmeier Reagent isolate_hydrazone->add_hydrazone prepare_vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) prepare_vilsmeier->add_hydrazone react_formylation Stir at 50-60°C for 5h add_hydrazone->react_formylation quench Pour into Crushed Ice react_formylation->quench neutralize Neutralize with NaOH Solution quench->neutralize isolate_product Filter, Wash, & Recrystallize Product neutralize->isolate_product

Caption: Experimental workflow for the synthesis of pyrazole-4-carbaldehyde.

Protocol 2: Oxidation of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic Acid

This protocol describes the oxidation of the pyrazole-4-carbaldehyde intermediate to the final pyrazole-4-carboxylic acid product.

Methodology:

  • Reaction Setup:

    • Dissolve the pyrazole-4-carbaldehyde (7 mmol) in acetone.

    • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (20 mmol) and sulfamic acid (NH₂SO₃H) (20 mmol) in water.

  • Oxidation:

    • Add the pyrazole-4-carbaldehyde solution to the sodium chlorite and sulfamic acid solution.

    • Stir the mixture in an ice bath for 2 hours, and then at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • After the reaction is complete, concentrate the solvent under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer successively with water and a saturated solution of sodium chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude pyrazole-4-carboxylic acid.

    • The crude product can be further purified by recrystallization.

References

Technical Support Center: Purification of 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its esters?

A1: The primary purification methods for these compounds are recrystallization and column chromatography. For the carboxylic acid, acid-base extraction can also be employed to remove non-acidic impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the compound at elevated temperatures but not at room temperature. For pyrazole derivatives, common choices include ethanol, methanol, isopropanol, and ethyl acetate. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also frequently used to achieve optimal solubility characteristics.[1] It is recommended to perform small-scale solvent screening to identify the best system for your specific compound.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates as a liquid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly. To remedy this, you can try using a lower-boiling point solvent, adding more of the "good" solvent to the mixture, or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Q4: What are the typical mobile phases for column chromatography of these compounds?

A4: For the purification of pyrazole esters, common mobile phases for silica gel chromatography are mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] The optimal ratio will depend on the specific ester and the impurities present and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Q5: What are the likely impurities I might encounter?

A5: Potential impurities can include unreacted starting materials, regioisomers formed during the pyrazole ring synthesis, and side-products from subsequent reactions. For instance, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the formation of the isomeric pyrazole is a common side reaction.[2]

Troubleshooting Guides

Low Yield After Recrystallization
Symptom Possible Cause Solution
Very little or no precipitate forms upon cooling.- The compound is too soluble in the chosen solvent.- Too much solvent was used.- Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.- Reduce the amount of solvent used to the minimum required to dissolve the compound at high temperature.
A significant amount of product remains in the mother liquor.The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize crystal formation.
Crystals are lost during filtration.The filter paper pore size is too large.Use a filter paper with a smaller pore size.
Impure Product After Column Chromatography
Symptom Possible Cause Solution
Co-elution of the product and impurities.The mobile phase is too polar or not polar enough.Optimize the mobile phase composition using TLC to achieve better separation (a difference in Rf values of at least 0.2 is ideal).
Tailing of the product spot on TLC and broad peaks during chromatography.The compound is interacting strongly with the stationary phase.For acidic compounds like the carboxylic acid, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic impurities, adding a small amount of triethylamine may be beneficial.
The column was overloaded.Too much crude product was loaded onto the column.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude carboxylic acid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While stirring, slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Objective: To purify crude ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate.

Materials:

  • Crude ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Thin-layer chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude ester in a minimal amount of dichloromethane or the mobile phase.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a mixture of hexane and ethyl acetate. A common starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. The polarity can be gradually increased as needed based on TLC monitoring. For some pyrazole esters, a mobile phase of 15% ethyl acetate in hexane has been shown to be effective.[1]

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified ester.

Quantitative Data

Compound Purification Method Solvent/Eluent Yield Purity Reference
Ethyl 1H-pyrazole-4-carboxylateColumn ChromatographyDichloromethane/Ethyl acetate72.4%Yellow crystals[1]
Ethyl 1H-pyrazole-4-carboxylateColumn Chromatography15% Ethyl acetate/Hexane80.0%Off-white solid[1]
Pyrazole-4-carboxylic acid ethyl ester derivativesRecrystallizationIsopropanol75-92%Not specified[3]
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide derivativesRecrystallizationEthanol69-77%Not specified[4]

Note: The data presented is for structurally related pyrazole derivatives and may serve as a starting point for the purification of this compound and its esters.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude Product TLC TLC Analysis Crude->TLC spot Recrystallization Recrystallization TLC->Recrystallization suitable solvent found Column Column Chromatography TLC->Column good separation Pure_Product Pure Product Recrystallization->Pure_Product Column->Pure_Product Characterization Characterization (NMR, MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of pyrazole derivatives.

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Knorr pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole synthesis experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Knorr pyrazole synthesis that can lead to low yields and other experimental challenges.

Q1: My Knorr pyrazole synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the Knorr pyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can participate in side reactions, which will reduce the yield of the desired product and complicate the purification process.[1] Hydrazine derivatives, in particular, can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time.[1]

  • Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers when using unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity of the reaction?

The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

To improve regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly improve regioselectivity in some cases.[2]

  • pH Control: The reaction's regioselectivity can be highly dependent on the pH. Acidic conditions can favor one regioisomer over the other.[2] It is crucial to control and optimize the pH of your reaction mixture.

  • Temperature: Reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of the regioisomers formed.

Q3: The reaction mixture has turned a dark yellow/red color. Is this normal, and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in the Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[1]

To mitigate this:

  • Addition of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize any excess acid and lead to a cleaner reaction profile.[1]

  • Purification: The colored impurities can often be removed during the work-up and purification steps.[1] Recrystallization is a particularly effective method for purifying the final pyrazole product and removing these impurities.[1] Column chromatography on silica gel is another viable option.[3]

Q4: The reaction seems to be stalling, and I'm isolating a stable intermediate instead of the final pyrazole product. How can I drive the reaction to completion?

In some cases, stable intermediates, such as hydroxylpyrazolidines, may form and not readily dehydrate to the final pyrazole product.[2][4] To overcome this, you can try the following:

  • Increase the Temperature: Heating the reaction mixture can provide the necessary energy to overcome the activation barrier for the dehydration step.

  • Add a Dehydrating Agent: Incorporating a dehydrating agent into the reaction can help to remove the water formed during the reaction and shift the equilibrium towards the pyrazole product.

  • Adjust the pH: As the dehydration step is often acid-catalyzed, ensuring the reaction is sufficiently acidic can promote the formation of the final product.[5]

Data Presentation

Table 1: Effect of pH on Thioester Conversion in a Modified Knorr Synthesis

pHConversion to ThioesterObservations
AcidicMarkedly sped up the reactionFavorable for both pyrazole formation and subsequent thioesterification.[5]
7Moderate yields of trapped hydrazoneNo cyclization to the pyrazole was observed.[5]
8.5Only starting material recoveredMinute amounts of hydrazone intermediate were observed.[5]

Table 2: Effect of Additives on Thioesterification in a Modified Knorr Synthesis

Additive TypeExamplesEffect on Thioesterification
Nucleophilic CatalystsAnilineInhibited pyrazole cyclization, trapping the hydrazone.[5]
Electrophilic Lewis AcidsGa(NO₃)₃Mildly increased the thioesterification rate.[5]
Most other Lewis acidsSignificantly slowed thioesterification.[5]
Metal Acetylacetonate Complexes-Inferior to Lewis acids in promoting thioesterification.[5]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of pyrazole derivatives and may require optimization for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[6]

  • Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, acetic acid) and a catalytic amount of acid (e.g., glacial acetic acid, hydrochloric acid).[7][8]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.[6][8]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.[8] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][3]

Example Protocol: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [8]

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[8]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[8]

  • Crystallization: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring. Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[8]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[8]

Visualizations

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1,3-Dicarbonyl + Hydrazine Derivative Solvent_Catalyst Add Solvent & Catalyst Reactants->Solvent_Catalyst Heating Heat & Stir Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Isolation Isolation (Filtration/Evaporation) Monitoring->Isolation Reaction Complete Purification Purification (Recrystallization/ Chromatography) Isolation->Purification Final_Product Pure Pyrazole Purification->Final_Product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Troubleshooting_Low_Yield cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions Start Low Yield in Knorr Synthesis Purity Assess Starting Material Purity Start->Purity Stoichiometry Optimize Reaction Stoichiometry Start->Stoichiometry Conditions Evaluate Reaction Conditions Start->Conditions Side_Reactions Consider Side Reactions Start->Side_Reactions Temperature Temperature Conditions->Temperature Time Reaction Time Conditions->Time Solvent Solvent Conditions->Solvent pH pH Conditions->pH Regioisomers Regioisomer Formation Side_Reactions->Regioisomers Incomplete_Cyclization Incomplete Cyclization Side_Reactions->Incomplete_Cyclization Impurities Colored Impurities Side_Reactions->Impurities

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[1]

References

Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges of regioisomer formation in the synthesis of unsymmetrical pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of unsymmetrical pyrazole synthesis, and why is their formation a concern?

A1: In the synthesis of unsymmetrical pyrazoles, regioisomers are structural isomers that differ in the position of substituents on the pyrazole ring. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two or more possible products.[1][2][3] The formation of a specific regioisomer is critical because different isomers can possess vastly different biological activities, pharmacological properties, and toxicological profiles.[4] Therefore, controlling the regioselectivity of the reaction to obtain a single, desired isomer is paramount for applications in drug discovery and materials science.

Q2: What are the primary factors that influence the regioselectivity of the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis, a common method for synthesizing pyrazoles, is influenced by a delicate balance of several factors:[3][5][6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl group.[5][6]

  • Electronic Effects: The electronic properties of the substituents on both reactants play a crucial role. Electron-withdrawing groups on the 1,3-dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for nucleophilic attack.[6]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the regioselectivity. Under acidic conditions, the hydrazine may be protonated, changing the nucleophilicity of its nitrogen atoms and influencing the initial point of attack.[2][3][5]

  • Solvent Choice: The solvent can have a dramatic impact on the regioisomeric ratio.[5][7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[7][8][9]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final product ratio.

Q3: How can I determine the structure of the regioisomers formed in my reaction?

A3: The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • ¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons of the different regioisomers.

  • 2D NMR (NOESY): For unambiguous structure determination, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. This technique identifies protons that are close in space. A cross-peak between a proton on the N-substituent and a proton at a specific position on the pyrazole ring (e.g., C5-H) can definitively confirm the regiochemistry.[7]

Q4: What are the common methods for separating pyrazole regioisomers?

A4: If a mixture of regioisomers is formed, they can often be separated using chromatographic techniques. Silica gel column chromatography is a widely used method for the separation of pyrazole regioisomers.[7][10] The choice of eluent is crucial and typically involves a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, with the optimal ratio determined by thin-layer chromatography (TLC) analysis. In some cases, high-performance liquid chromatography (HPLC) may be necessary for separating isomers with very similar polarities.[11]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of regioisomers with poor selectivity.

This is a common challenge when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Troubleshooting Workflow:

G start Poor Regioselectivity Observed strategy Select a Mitigation Strategy start->strategy solvent Modify Solvent System (e.g., TFE, HFIP) strategy->solvent Solvent-based approach ph Adjust Reaction pH (Acidic or Basic Catalysis) strategy->ph pH-based approach temp Optimize Temperature strategy->temp Temperature-based approach analyze Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analyze ph->analyze temp->analyze success Desired Regioisomer is Major Product analyze->success Successful fail Continue Optimization or Consider Alternative Synthesis analyze->fail Unsuccessful

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

Solutions:

  • Change the Solvent: Switching to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[7][8][9]

  • Modify the Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) or base can alter the reaction pathway and favor the formation of one regioisomer.

  • Adjust the Temperature: Lowering the reaction temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.

Issue 2: My pyrazole synthesis suffers from low yield.

Low yields can be attributed to several factors, including incomplete reaction, side reactions, or degradation of starting materials or products.

Troubleshooting Workflow:

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->optimize_conditions Pure fail Further Investigation Needed check_purity->fail Impure check_side_reactions Analyze for Side Reactions (TLC, LC-MS) optimize_conditions->check_side_reactions purification Review Purification Method check_side_reactions->purification No major side reactions check_side_reactions->fail Side reactions present success Improved Yield purification->success Optimized purification->fail Inefficient

Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.

Solutions:

  • Ensure Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to unwanted side reactions and lower the yield.[1][2] Hydrazine derivatives can be particularly unstable and may require purification before use.

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of reactants to find the optimal conditions for your specific substrates.[1] Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Inert Atmosphere: Some reactions, especially those involving sensitive reagents, may benefit from being carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Work-up Procedure: Ensure that the work-up procedure does not lead to product loss. This includes choosing appropriate extraction solvents and minimizing the number of transfer steps.

Data Presentation

The choice of solvent can significantly influence the regioisomeric ratio in the synthesis of unsymmetrical pyrazoles. The following table summarizes the effect of different solvents on the reaction of various 1,3-dicarbonyl compounds with methylhydrazine.

1,3-Dicarbonyl CompoundSolventRegioisomeric Ratio (A:B)Reference
1-Phenyl-1,3-butanedioneEthanol75:25
1-Phenyl-1,3-butanedioneTFE>95:5
1-Phenyl-1,3-butanedioneHFIP>99:1
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneEthanol40:60[8]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneTFE85:15[8]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dioneHFIP97:3[8]

Regioisomer A is the product of hydrazine attack at the carbonyl group adjacent to the R¹ substituent, and Regioisomer B is the product of attack at the carbonyl adjacent to the R² substituent.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles using a Fluorinated Alcohol

This protocol describes a general procedure for the regioselective synthesis of a pyrazole using 2,2,2-trifluoroethanol (TFE) as the solvent.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by dissolving the residue in a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired regioisomer.[5]

Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography

This protocol provides a general method for the separation of pyrazole regioisomers.

Materials:

  • Crude mixture of pyrazole regioisomers

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent mixture.

  • Dissolve the crude regioisomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to dryness. This is known as "dry loading."

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Begin eluting the column with the predetermined solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and analyze them by TLC to identify the fractions containing each pure regioisomer.

  • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[7][10]

Protocol 3: Characterization of Regioisomers by ¹H NMR and NOESY

This protocol outlines the general steps for characterizing pyrazole regioisomers using NMR spectroscopy.

Materials:

  • Purified pyrazole regioisomer samples

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of each purified regioisomer in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each isomer. Note the chemical shifts, multiplicities, and coupling constants of all protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each isomer to identify the chemical shifts of all carbon atoms.

  • NOESY Acquisition: For at least one of the regioisomers, perform a 2D NOESY experiment. This is crucial for unambiguous structural assignment.

  • Data Analysis:

    • In the ¹H NMR spectra, look for differences in the chemical shifts of the pyrazole ring protons and the protons of the substituents.

    • In the NOESY spectrum, look for a cross-peak between the protons of the N-substituent and a proton on the pyrazole ring (e.g., the C5-H). The presence of this through-space correlation will confirm the proximity of these groups and thus establish the regiochemistry of that isomer.[7]

Signaling Pathways and Logical Relationships

The formation of regioisomers in the Knorr pyrazole synthesis is a result of two competing reaction pathways. The initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl can occur at either of the two carbonyl carbons.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c2 Attack at Carbonyl 2 dicarbonyl->attack_c2 hydrazine Substituted Hydrazine hydrazine->attack_c1 hydrazine->attack_c2 regioisomer_a Regioisomer A attack_c1->regioisomer_a Cyclization & Dehydration regioisomer_b Regioisomer B attack_c2->regioisomer_b Cyclization & Dehydration

Caption: Competing pathways in the Knorr synthesis leading to two regioisomers.

References

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Vilsmeier-Haack reaction to formylate pyrazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles in a question-and-answer format.

Question 1: Why is my reaction showing no product formation or very low conversion?

Answer:

Several factors can contribute to a lack of product formation or low conversion in a Vilsmeier-Haack reaction. Here are the most common culprits and their solutions:

  • Insufficiently Reactive Substrate: The electronic nature of your pyrazole substrate is crucial. Pyrazoles bearing electron-withdrawing groups exhibit low reactivity.[1] For instance, pyrazoles with nitrophenyl substituents may show very low conversion.[1]

    • Solution: For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][2] For some substrates, a significant increase in temperature, for example to 120°C, may be necessary to drive the reaction to completion.[1]

  • Poor Quality or Wet Reagents: The Vilsmeier reagent is highly sensitive to moisture.[2] Phosphorus oxychloride (POCl₃) reacts violently with water.

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying.[2] Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity POCl₃.[2] It is best to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[2]

  • Inadequate Reaction Temperature: Some pyrazole substrates require higher temperatures to react. A reaction carried out at 70°C might show no product formation at all for certain substrates.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C or even 120°C) can be beneficial.[1][2]

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ. Incorrect stoichiometry or addition procedure can lead to incomplete formation of the active electrophile.

    • Solution: The Vilsmeier reagent should be prepared by the slow, dropwise addition of POCl₃ to ice-cold DMF, ensuring the temperature does not exceed 10 °C.[2]

Question 2: My reaction mixture has turned into a dark, tarry residue. What went wrong?

Answer:

The formation of a dark, tarry residue is a common issue and usually indicates decomposition or polymerization.

  • Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic reactions. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product.[2]

    • Solution: Maintain strict temperature control throughout the experiment. Use an ice bath, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[2]

  • Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.

    • Solution: Always use purified, high-purity starting materials and anhydrous solvents.[2]

Question 3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity?

Answer:

The formation of multiple products can be due to a variety of side reactions.

  • Dehydrohalogenation: For substrates containing a halogen, such as 5-chloropyrazoles, dehydrochlorination can occur under the reaction conditions, leading to the formation of vinyl pyrazole derivatives.[1]

  • Dealkylation: In some cases, dealkylation of the pyrazole substrate can be observed.[1]

  • Formylation at Multiple Positions: While formylation typically occurs at the C4 position of the pyrazole ring, other positions might be formylated depending on the substitution pattern of the pyrazole.

    • Solution: Careful control of reaction conditions is key. Harsh conditions can lead to a loss of selectivity.[3] Optimizing the stoichiometry of the reagents and the reaction temperature can help to minimize the formation of byproducts. Monitoring the reaction by TLC and stopping it once the main product is formed is also crucial.

Question 4: How can I effectively purify my formylated pyrazole?

Answer:

Purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts.

  • Work-up: The work-up procedure is critical. The reaction mixture is typically cooled and then carefully poured onto a vigorously stirred mixture of crushed ice and water to quench the reaction and precipitate the product.[2]

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent, such as aqueous methanol or ethanol.

  • Acid-Base Extraction: One method for purification involves dissolving the crude pyrazole in an organic solvent and treating it with an inorganic or organic acid. The resulting acid addition salt can be separated by crystallization.[4][5]

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a common and effective purification method.[6]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2] It utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[2]

Q2: How is the Vilsmeier reagent prepared?

The Vilsmeier reagent is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[2] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[2]

Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?

The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[2] The Vilsmeier reagent itself is moisture-sensitive. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[2] The quenching of the reaction mixture with ice water should be done slowly and carefully to control the exothermic reaction.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[2] A small aliquot of the reaction mixture should be carefully quenched with water or a basic solution, extracted with an organic solvent, and then spotted on a TLC plate.[2]

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions for the Vilsmeier-Haack formylation of different pyrazole substrates.

EntrySubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)Reference
13-Methylpyrazole1 : excess : 1.20-5 then RT2-4-[2]
21-Methyl-3-propyl-5-chloro-1H-pyrazole1 : 2 : 2120232[1]
31-Methyl-3-propyl-5-chloro-1H-pyrazole1 : 5 : 2120255[1]
41,3-Disubstituted-5-chloro-1H-pyrazoles-1202Good
5Hydrazones-706-7Excellent

Detailed Experimental Protocol

This protocol is a general guideline for the Vilsmeier-Haack formylation of a pyrazole. The specific conditions may need to be optimized for your particular substrate.

1. Reagent Preparation (Vilsmeier Reagent)

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (typically 1.2 to 2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[2]

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 15-30 minutes. The resulting solution is the Vilsmeier reagent.

2. Formylation Reaction

  • Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent like dichloromethane (DCM).[2]

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[2]

  • After the addition, the reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrate.[1][2]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours, but can be longer).[2]

3. Work-up and Isolation

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[2] This should be done in a fume hood as the quenching is exothermic.

  • Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium bicarbonate solution, until the desired product precipitates.

  • Collect the solid precipitate by filtration, wash it with cold water, and dry it under vacuum.

  • If the product is an oil, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

4. Purification

  • The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Start: Vilsmeier-Haack Reaction Check_Reaction Monitor Reaction by TLC Start->Check_Reaction No_Reaction No Reaction / Low Conversion Check_Reaction->No_Reaction Problem Tarry_Residue Formation of Tarry Residue Check_Reaction->Tarry_Residue Problem Multiple_Products Multiple Products Check_Reaction->Multiple_Products Problem Successful_Reaction Reaction Complete Check_Reaction->Successful_Reaction Success Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) No_Reaction->Check_Reagents Potential Cause Increase_Temp Increase Reaction Temperature No_Reaction->Increase_Temp Potential Solution Increase_Reagent Increase Vilsmeier Reagent Stoichiometry No_Reaction->Increase_Reagent Potential Solution Temp_Control Improve Temperature Control (Ice Bath) Tarry_Residue->Temp_Control Potential Cause Pure_Materials Use Purified Starting Materials Tarry_Residue->Pure_Materials Potential Cause Optimize_Conditions Optimize Reaction Conditions (Temperature, Stoichiometry) Multiple_Products->Optimize_Conditions Potential Solution Workup Work-up and Purification Successful_Reaction->Workup Final_Product Pure Formylated Pyrazole Workup->Final_Product Vilsmeier_Haack_Mechanism reagents DMF + POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier_reagent Formation electrophilic_attack {Electrophilic Attack by Pyrazole} vilsmeier_reagent->electrophilic_attack pyrazole Pyrazole pyrazole->electrophilic_attack intermediate Iminium Intermediate electrophilic_attack->intermediate hydrolysis {Hydrolysis} intermediate->hydrolysis product Formylated Pyrazole hydrolysis->product

References

refinement of assay conditions for consistent results with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound and its derivatives are versatile compounds utilized in pharmaceutical and agricultural research. In the pharmaceutical sector, they are explored as intermediates for the synthesis of anti-inflammatory drugs and analgesics.[1] In agriculture, these compounds are investigated for the development of novel herbicides and fungicides.

Q2: What are the basic physicochemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₇FN₂O₂[2]
Molecular Weight206.18 g/mol [2]
AppearanceWhite to off-white powder[1]
Melting Point235-240 °C
StorageStore at 2-8°C, protect from light and moisture.

Q3: In what solvents is this compound soluble?

A3: Based on its structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. Its aqueous solubility is likely to be low but can be pH-dependent due to the carboxylic acid group. For cell-based assays, preparing a concentrated stock solution in DMSO is a common practice.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Q: My results with this compound in cell-based assays are not reproducible. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors related to the compound, cell culture, or assay protocol. A systematic approach is necessary to pinpoint the issue.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

Start Inconsistent Results Compound Check Compound Integrity Start->Compound Cells Evaluate Cell Health & Density Start->Cells Protocol Review Assay Protocol Start->Protocol Solubility Assess Solubility & Precipitation Compound->Solubility Purity Verify Purity (HPLC) Compound->Purity Storage Confirm Proper Storage Compound->Storage Passage Check Cell Passage Number Cells->Passage Seeding Ensure Consistent Seeding Cells->Seeding Incubation Standardize Incubation Times Protocol->Incubation Reagents Verify Reagent Consistency Protocol->Reagents End Consistent Results Solubility->End Refined Protocol Purity->End Refined Protocol Storage->End Refined Protocol Passage->End Refined Protocol Seeding->End Refined Protocol Incubation->End Refined Protocol Reagents->End Refined Protocol

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Troubleshooting Steps:

Factor Potential Cause Recommended Action
Compound Precipitation: The compound may be precipitating in the aqueous assay medium.Visually inspect wells for precipitate. Determine the kinetic solubility in your assay buffer. Consider lowering the final DMSO concentration or using a solubility enhancer.[3]
Degradation: The compound may be unstable under assay conditions (e.g., light, temperature, pH).Prepare fresh dilutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C, protected from light.[4]
Cell Culture High Passage Number: Cells may exhibit altered phenotypes and responses at high passage numbers.Use cells within a consistent and low passage number range.
Inconsistent Seeding Density: Variations in cell number will lead to variable results.Use a hemocytometer or automated cell counter for accurate cell seeding. Ensure even cell distribution in the wells.
Assay Protocol Variable Incubation Times: The duration of compound exposure can significantly impact the outcome.Standardize all incubation times precisely across experiments.
Reagent Variability: Inconsistent lots or preparation of reagents can introduce variability.Use reagents from the same lot for a set of experiments and prepare them fresh as needed.
Issue 2: Solubility and Precipitation

Q: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I resolve this?

A: This is a common issue with hydrophobic compounds and is often referred to as "solvent shock."[3]

Strategies to Mitigate Precipitation:

Strategy Description
Optimize DMSO Concentration Keep the final DMSO concentration in your assay as low as possible (ideally ≤ 0.5%) while maintaining compound solubility.[4]
Stepwise Dilution Instead of a single large dilution, perform serial dilutions through intermediate solutions with decreasing concentrations of organic solvent.[3]
Use of Excipients In some cases, solubility-enhancing agents like cyclodextrins can be used, but their potential effects on the assay should be evaluated.
pH Adjustment For ionizable compounds like this carboxylic acid, adjusting the pH of the buffer can significantly impact solubility. Experiment with a pH range to find the optimal condition.
Sonication Briefly sonicating the solution after dilution can help to redissolve small amounts of precipitate.

Illustrative Kinetic Solubility Data:

The following table provides hypothetical kinetic solubility data for this compound in different buffers to illustrate the impact of pH.

Buffer pH Kinetic Solubility (µM)
Phosphate-Buffered Saline (PBS)7.425
Citrate Buffer5.010
Tris Buffer8.550

Experimental Protocols

Enzyme Inhibition Assay (Hypothetical Cyclooxygenase-2 Assay)

This protocol describes a general procedure for assessing the inhibitory activity of this compound against a target enzyme, such as Cyclooxygenase-2 (COX-2), which is relevant to its potential anti-inflammatory properties.

Materials:

  • This compound

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., a fluorescent probe that reacts with the product)

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Workflow for Enzyme Inhibition Assay

A Prepare Reagents B Add Compound & Enzyme to Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Incubate D->E F Stop Reaction & Add Detection Reagent E->F G Read Fluorescence F->G H Data Analysis (IC50) G->H

Caption: General workflow for an enzyme inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

  • Assay Plate Setup: To the wells of a 96-well plate, add 50 µL of assay buffer, 25 µL of the diluted compound, and 25 µL of the COX-2 enzyme solution. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the arachidonic acid substrate to each well to start the reaction.

  • Incubation: Incubate the plate for 20 minutes at 37°C.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NF-κB Reporter Assay

This protocol outlines a method to assess the effect of this compound on the NF-κB signaling pathway, which is a key pathway in inflammation.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in cell culture medium) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a concurrently run cell viability assay) and calculate the percent inhibition of NF-κB activation.

Signaling Pathway Diagram

Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound

This diagram illustrates a plausible mechanism by which the compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound 1-(4-fluorophenyl)-1H- pyrazole-4-carboxylic acid Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces TNFa TNF-α TNFa->TNFR Binds

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Guide to COX-2 Inhibition: 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and the well-established drug, celecoxib, in the context of their potential and proven roles as inhibitors of cyclooxygenase-2 (COX-2). This document is intended to be a valuable resource, offering a side-by-side look at their mechanisms, available performance data, and the experimental protocols used to evaluate them.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining.[1][2] In contrast, COX-2 is typically induced by inflammatory stimuli, growth factors, and cytokines, and is the primary source of pro-inflammatory prostaglandins at sites of inflammation.[1][2]

The development of selective COX-2 inhibitors marked a significant advancement in anti-inflammatory therapy. By specifically targeting COX-2, these drugs aim to reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[3] Celecoxib is a widely known selective COX-2 inhibitor.[4] Pyrazole derivatives, a class of compounds to which this compound belongs, have also been extensively investigated as potent and selective COX-2 inhibitors.[5][6][7]

Quantitative Performance Data

The following table summarizes the available quantitative data for celecoxib's inhibitory activity against COX-1 and COX-2.

CompoundTargetIC50 ValueSelectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib COX-115 µM[1]~375[1]
COX-240 nM[1]
COX-182 µM[8]12[8]
COX-26.8 µM[8]
COX-1-6.6 - 7.6[9][10]
COX-2-
This compound COX-1Data not availableData not available
COX-2Data not available

Note: IC50 values can vary between different experimental assays and conditions. The selectivity index is a key indicator of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a more favorable gastrointestinal safety profile.

Experimental Protocols

To ensure reproducibility and accurate comparison of COX-2 inhibitory activity, standardized experimental protocols are essential. Below are detailed methodologies for a common in vitro COX-2 inhibition assay.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the peroxidase activity of ovine or human recombinant COX-2.

Materials:

  • COX-2 enzyme (ovine or human recombinant)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound should be prepared in a dilution series.

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the reaction buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the reaction buffer, heme, and the diluted COX-2 enzyme.

    • Add the test compound at various concentrations to the sample wells. For control wells, add the solvent used to dissolve the test compound.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add the colorimetric substrate (TMPD).

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both celecoxib and potentially this compound is the selective inhibition of the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.

COX-2 Signaling Pathway and Inhibition

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid hydrolyzed by PLA2 COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion to Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate Inhibitor This compound & Celecoxib Inhibitor->COX2 selectively inhibits

Caption: COX-2 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel COX-2 inhibitors typically follows a structured workflow, from initial screening to more detailed analysis.

Experimental_Workflow Compound_Library Compound Library (e.g., Pyrazole Derivatives) Primary_Screening Primary Screening (In vitro COX-2 Inhibition Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Compounds with significant COX-2 inhibition) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (COX-1 Inhibition Assay for Selectivity) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Selection (Potent and Selective Inhibitors) Secondary_Screening->Lead_Compound In_Vivo_Studies In Vivo Studies (Animal Models of Inflammation and Pain) Lead_Compound->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: A typical workflow for discovering novel COX-2 inhibitors.

Conclusion

Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor with extensive supporting experimental and clinical data. In contrast, while this compound belongs to a chemical class known to produce highly effective COX-2 inhibitors, specific public domain data on its COX-2 inhibitory activity is currently lacking.

For researchers in drug discovery, this compound represents a potential candidate for investigation, given the established success of the pyrazole scaffold in targeting COX-2. Further experimental evaluation, following the protocols outlined in this guide, would be necessary to determine its precise IC50 values for both COX-1 and COX-2, and to establish its selectivity and potential as a therapeutic agent. This direct comparison would be essential to ascertain its advantages, if any, over existing therapies like celecoxib.

References

Comparative Efficacy of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole derivatives as kinase inhibitors, supported by experimental data. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting a range of diseases, particularly cancer.[1][2][3][4][5]

This guide will delve into the comparative efficacy of various pyrazole derivatives against key kinase targets, including Janus Kinases (JAKs), Src family kinases, and Vascular Endothelial Growth Factor Receptors (VEGFRs). We will present quantitative data in structured tables, detail the experimental protocols for key assays, and visualize relevant signaling pathways and workflows.

Quantitative Comparison of Pyrazole-Based Kinase Inhibitors

The inhibitory activity of pyrazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the IC50 values for representative pyrazole derivatives against various kinases.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Janus Kinases (JAKs)

CompoundTarget KinaseIC50 (nM)Cell Line Antiproliferative Activity (IC50)Reference
Ruxolitinib JAK1--[6]
JAK2--[6]
Compound 3f JAK13.4PC-3 (low µM), HEL (low µM), K562 (low µM), MCF-7 (low µM), MOLT4 (low µM)[7][8]
JAK22.2[7][8]
JAK33.5[7][8]
Compound 11b --HEL (0.35 µM), K562 (0.37 µM)[7][8]
Pyrazolone Derivative 3h JAK223.85-[9]
JAK318.90-[9]
Pyrazolone Derivative TK4g JAK212.61-[9]
JAK315.80-[9]
Pyrazolo[1,5-a]pyrimidine Derivative 241 Jak2 (Ki)0.1pSTAT5 knockdown (IC50 = 7.4 nM)[10]

Table 2: Inhibitory Activity of Pyrazole Derivatives against VEGFR-2

CompoundTarget KinaseIC50 (µM)Cell Line Antiproliferative Activity (IC50)Reference
Compound 9 VEGFR-20.22HEPG2 (potent)[11]
Compound 11 VEGFR-20.27HEPG2 (0.63 µM)[11]
Compound 12 VEGFR-2-HEPG2 (0.71 µM)[11]
Compound 26 VEGFR-234.58-[12]
1H-pyrazole derivative 107 VEGFR-20.019-[13]

Table 3: Inhibitory Activity of Pyrazole Derivatives against Other Kinases

CompoundTarget KinaseIC50 (nM)Cell Line Antiproliferative Activity (IC50)Reference
Afuresertib (GSK2110183) Akt1 (Ki)0.08HCT116 (0.95 µM)[5]
Akt1 (IC50)1.3[5]
Compound 6 Aurora A160HCT116 (0.39 µM), MCF7 (0.46 µM)[5]
Compound 17 Chk217.9HepG2 (10.8 µM), HeLa (11.8 µM), MCF7 (10.4 µM)[5]
Compound 22 CDK224-[5]
CDK523-[5]
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide JNK37-[14]
Staurosporine JNK350-[14]
Compound 43 PI3 Kinase-MCF7 (0.25 µM)[12]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for evaluating the efficacy of pyrazole derivatives. A commonly employed method is the in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The general steps are as follows:

  • Reaction Setup: The kinase reaction is typically performed in a 96-well plate. Each well contains the target kinase, a specific substrate (often a peptide), and adenosine triphosphate (ATP) in a suitable reaction buffer.

  • Inhibitor Addition: The pyrazole derivative to be tested is added to the wells at various concentrations. A control reaction without the inhibitor is also included.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow the kinase to phosphorylate the substrate.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescent Kinase Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in the well after the kinase reaction. Lower kinase activity results in more remaining ATP and a stronger luminescent signal.[14]

    • Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The results are typically expressed as the percentage of kinase activity relative to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways targeted by these inhibitors and the experimental workflows used to evaluate them can provide a clearer understanding of their mechanism of action and development process.

experimental_workflow cluster_design Compound Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start Lead Identification (Pyrazole Scaffold) synthesis Chemical Synthesis of Derivatives start->synthesis in_vitro In Vitro Kinase Assays (IC50 Determination) synthesis->in_vitro cell_based Cell-Based Assays (Antiproliferative Activity) in_vitro->cell_based sar Structure-Activity Relationship (SAR) cell_based->sar sar->synthesis Iterative Optimization admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy (Animal Models) admet->in_vivo tox Toxicology Studies in_vivo->tox

Caption: A generalized workflow for the discovery and development of pyrazole-based kinase inhibitors.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes gene Target Gene Transcription stat_dimer->gene Translocates to Nucleus & Initiates inhibitor Pyrazole Derivative (e.g., Ruxolitinib) inhibitor->jak Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.[6]

VEGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response vegf VEGF vegfr VEGFR-2 vegf->vegfr Binds plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k ras Ras vegfr->ras response Angiogenesis Cell Proliferation Cell Survival plc->response Promotes akt Akt pi3k->akt akt->response Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->response Promotes inhibitor Pyrazole Derivative inhibitor->vegfr Inhibits

Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis, and its inhibition by pyrazole derivatives.[15][16]

Conclusion

Pyrazole derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. The comparative data presented in this guide highlight the diverse range of kinases that can be effectively targeted by compounds containing the pyrazole scaffold. The detailed experimental protocols and pathway diagrams provide a foundational understanding for researchers engaged in the discovery and development of novel kinase inhibitors. Continued exploration of the structure-activity relationships of pyrazole derivatives will undoubtedly lead to the development of next-generation targeted therapies.

References

Benchmarking 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid Against Established Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory agent, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, against the well-established nonsteroidal anti-inflammatory drugs (NSAIDs) Ibuprofen, Diclofenac, and the COX-2 inhibitor, Celecoxib. This document summarizes the available data on their mechanisms of action, inhibitory activities against key inflammatory mediators, and provides detailed experimental protocols for relevant assays.

Executive Summary

Mechanism of Action: Targeting the Inflammatory Cascade

The primary mechanism of action for the benchmark drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

  • Ibuprofen and Diclofenac are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2.

  • Celecoxib , a diaryl-substituted pyrazole, is a selective COX-2 inhibitor, which is designed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[4]

Beyond COX inhibition, these drugs can also modulate other inflammatory pathways, including the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Comparative Efficacy: A Quantitative Overview

The following table summarizes the available inhibitory concentration (IC50) values for the benchmark drugs against key inflammatory targets. The absence of data for this compound underscores the need for future experimental evaluation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)TNF-α InhibitionIL-6 InhibitionIL-1β Inhibition
This compound Data not availableData not availableData not availableData not availableData not available
Ibuprofen 13370ModerateModerateModerate
Diclofenac 0.80.06PotentPotentPotent
Celecoxib 150.04ModerateModerateModerate

Signaling Pathways in Inflammation

The anti-inflammatory effects of the benchmarked compounds are primarily mediated through the inhibition of the arachidonic acid cascade, which leads to the production of prostaglandins. Furthermore, their immunomodulatory effects can be attributed to the downregulation of pro-inflammatory cytokine signaling pathways, often involving the transcription factor NF-κB.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibition Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2

Figure 1: Simplified COX pathway and NSAID inhibition.

cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Modulation Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Releases Gene Transcription Gene Transcription NF-κB->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Anti-inflammatory Drugs Anti-inflammatory Drugs Anti-inflammatory Drugs->IKK

Figure 2: Overview of the NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory activity of test compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., arachidonic acid) to prostaglandin G2 (PGG2), followed by the reduction of PGG2 to PGH2. The peroxidase component of the enzyme is measured colorimetrically.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a colorimetric substrate

  • Test compounds and reference inhibitors

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Prepare Reagents Prepare Reagents Add Enzyme and Inhibitor Add Enzyme and Inhibitor Prepare Reagents->Add Enzyme and Inhibitor Incubate Incubate Add Enzyme and Inhibitor->Incubate Initiate Reaction Initiate Reaction Incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Figure 3: Workflow for in vitro COX inhibition assay.

In Vitro Cytokine Inhibition Assay (ELISA)

This assay measures the effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by immune cells.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine in cell culture supernatants.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)

  • Lipopolysaccharide (LPS) or another inflammatory stimulus

  • Test compounds and reference inhibitors

  • Cell culture medium and supplements

  • ELISA kit for the specific cytokine of interest

Procedure:

  • Culture the immune cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound or reference inhibitor for a specified time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.

  • Incubate the cells for a period sufficient for cytokine release (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA according to the manufacturer's instructions to measure the concentration of the target cytokine in the supernatants.

  • Determine the percent inhibition of cytokine production for each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Inflammatory Stimulation Inflammatory Stimulation Compound Treatment->Inflammatory Stimulation Incubation Incubation Inflammatory Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis

Figure 4: Workflow for cytokine inhibition ELISA.

Conclusion and Future Directions

The pyrazole scaffold is a well-validated pharmacophore for the development of anti-inflammatory agents, with Celecoxib being a prime example. While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in the reviewed literature, its structural features suggest it is a promising candidate for investigation.

Future research should focus on synthesizing and evaluating this compound in the described in vitro assays to determine its IC50 values for COX-1, COX-2, and key pro-inflammatory cytokines. This will allow for a direct and quantitative comparison against established NSAIDs and pave the way for further preclinical and clinical development. The experimental protocols and comparative data provided in this guide offer a robust framework for such an evaluation.

References

validating the selectivity of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid for specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a framework for validating the selectivity of a novel pyrazole-based compound, 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (designated here as Compound X ), by comparing it with a well-characterized multi-targeted pyrazole-containing inhibitor, AT9283 , and a non-selective inhibitor, Staurosporine .

Comparative Selectivity Data

A critical step in characterizing a new inhibitor is to determine its potency and selectivity across a panel of kinases. This is typically achieved through in vitro kinase activity assays, which measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). A selective inhibitor will show high potency against its intended target(s) and significantly lower potency against a wide range of other kinases.

Below is a comparative table summarizing the kinase inhibition profiles of AT9283 and Staurosporine. The data for Compound X is hypothetical and represents the type of information that would be generated during a selectivity profiling campaign.

Kinase TargetCompound X (IC50, nM)AT9283 (IC50, nM)Staurosporine (IC50, nM)
Aurora A 51-392
Aurora B 81-317
JAK2 15001.2N/A
JAK3 >100001.1N/A
Abl (T315I) >100001-30N/A
FLT3 80001-30N/A
PKCα >10000N/A58
PKA >10000N/A7
CaMKII >10000N/A20

Data for Compound X is hypothetical. Data for AT9283 and Staurosporine are compiled from publicly available sources.[1][2][3][4]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for generating high-quality selectivity data. Below are detailed methodologies for two key experiments: a biochemical kinase assay to determine IC50 values and a cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a purified kinase using an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase of interest (e.g., Aurora A)

  • Kinase substrate peptide

  • ATP

  • Test compounds (Compound X, AT9283, Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the purified kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE, antibodies, etc.)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the test compound at a desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Wash cells twice with ice-cold PBS and scrape them into PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Perform Western blotting using a primary antibody specific for the target kinase and a loading control.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble target protein relative to the non-heated control against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathway

The Aurora kinases are key regulators of cell division, and their signaling pathway is a common target for anti-cancer drugs.[5][6] AT9283 is a potent inhibitor of Aurora kinases A and B.[7][8]

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Centrosome_Maturation Centrosome Maturation Mitosis->Centrosome_Maturation Spindle_Assembly Spindle Assembly Mitosis->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Compound_X Compound X (Hypothetical) Compound_X->Aurora_A Compound_X->Aurora_B AT9283 AT9283 AT9283->Aurora_A AT9283->Aurora_B

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow

The process of validating the selectivity of a novel kinase inhibitor involves a series of integrated experiments.

Experimental_Workflow Start Compound Synthesis (e.g., Compound X) Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Kinase_Panel Broad Kinase Panel Screen Biochemical_Assay->Kinase_Panel Selectivity_Profile Generate IC50 Values & Determine Selectivity Profile Kinase_Panel->Selectivity_Profile Cellular_Assay Cell-Based Target Engagement (e.g., CETSA) Selectivity_Profile->Cellular_Assay Downstream_Signaling Downstream Signaling & Phenotypic Assays Cellular_Assay->Downstream_Signaling Lead_Optimization Lead Optimization Downstream_Signaling->Lead_Optimization

Caption: Workflow for Kinase Inhibitor Selectivity Validation.

Logical Comparison

The selectivity of a novel compound is best understood in the context of existing inhibitors with known profiles.

Logical_Comparison Goal Validate Selectivity of This compound (Compound X) Compound_X Compound X (Novel Pyrazole) Goal->Compound_X Comparator_1 AT9283 (Multi-targeted Pyrazole) Goal->Comparator_1 Comparator_2 Staurosporine (Non-selective) Goal->Comparator_2 Comparison Compare Kinase Inhibition Profiles (IC50 Data) Compound_X->Comparison Comparator_1->Comparison Comparator_2->Comparison Conclusion Determine Selectivity Profile of Compound X Comparison->Conclusion

Caption: Logical Framework for Comparative Selectivity Analysis.

References

Pyrazole-Based Fungicides Emerge as Potent Alternatives to Commercial Standards in Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies reveals that novel pyrazole-based fungicides demonstrate comparable and, in some cases, superior efficacy to current commercial standards in controlling a broad spectrum of fungal plant pathogens. This guide provides a head-to-head comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Pyrazole carboxamide derivatives, a significant class of fungicides, have shown remarkable activity against a variety of plant pathogenic fungi.[1] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, within the mitochondrial respiratory chain.[1] This disruption of the fungal respiration process is a key target for a new generation of fungicides. This guide synthesizes findings from multiple studies to present a clear comparison of these emerging fungicides against established commercial products.

Comparative Efficacy: A Quantitative Analysis

The effectiveness of a fungicide is often measured by its half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth. A lower EC50 value indicates higher potency. The following table summarizes the EC50 values of various pyrazole-based fungicides compared to commercial standards across several key fungal pathogens.

Fungal PathogenPyrazole-Based FungicideEC50 (µg/mL)Commercial StandardEC50 (µg/mL)Reference
Rhizoctonia solaniIsoxazolol Pyrazole Carboxylate 7ai0.37Carbendazol1.00[2]
Rhizoctonia solaniCompound SCU20280.022Thifluzamide(Comparable)[3]
Valsa maliCompound 150.32--[4]
Botrytis cinereaCompound 240.40--[4]
Sclerotinia sclerotiorumCompound 243.54--[4]
Gibberella zeaeCompound 7a1.8--[5]
Fusarium oxysporumCompound 7c1.5--[5]
Cytospora mandshuricaCompound 7c3.6--[5]
Phytophthora infestansCompound 7f6.8--[5]
Gaeumannomyces graminis var. triticiCompounds 10d and 10e(Comparable to Pyraclostrobin at 16.7 µg/mL)Pyraclostrobin-[6][7]
Fusarium graminearumCompound 1v0.0530 µMPyraclostrobin(Comparable)[8][9]

Mechanism of Action: Targeting Fungal Respiration

Pyrazole-based fungicides, particularly the pyrazole carboxamides, function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][10] They target and block the activity of the SDH enzyme in the mitochondrial respiratory chain, which is crucial for the fungus's energy production.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, ultimately leading to fungal cell death.[1]

Fungicide_Mechanism_of_Action cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC Electron Transfer ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Fungicide Pyrazole-Based Fungicide (SDHI) Pyrazole_Fungicide->Inhibition caption Mechanism of Action of Pyrazole-Based SDHI Fungicides

Caption: Inhibition of Complex II (SDH) by pyrazole fungicides.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of fungicide efficacy.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)

This method is used to determine the direct inhibitory effect of a fungicide on the growth of a fungal pathogen.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While still molten, the test fungicide is added at various concentrations. A control group with no fungicide is also prepared.

  • Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from an actively growing fungal culture is placed in the center of each PDA plate.[6]

  • Incubation: The plates are incubated at a specific temperature (e.g., 25 ± 1 °C) for a period of time that varies depending on the fungus.[6]

  • Data Collection: The diameter of the fungal colony is measured. The inhibition rate is calculated using the formula: I (%) = [(C − T)/(C − 5)] × 100, where 'I' is the inhibition rate, 'C' is the diameter of fungal growth on the untreated PDA, and 'T' is the diameter of the fungi on the treated PDA.[6]

  • EC50 Determination: The EC50 value is calculated from the dose-response curve generated from the inhibition data at different concentrations.

Experimental_Workflow_In_Vitro start Start prep Prepare PDA with Varying Fungicide Concentrations start->prep inoc Inoculate Plates with Fungal Mycelium Disc prep->inoc incub Incubate at Controlled Temperature inoc->incub measure Measure Colony Diameter incub->measure calc Calculate Inhibition Rate measure->calc ec50 Determine EC50 Value calc->ec50 end End ec50->end

Caption: In Vitro Antifungal Activity Assay Workflow.

In Vivo Fungicide Efficacy Trial (Detached Leaf/Fruit Assay)

This method assesses the protective and curative abilities of a fungicide on plant tissues.

  • Plant Material: Healthy, uniform leaves or fruits are harvested.

  • Fungicide Application: The plant materials are treated with the fungicide solution. For protective assays, treatment occurs before inoculation. For curative assays, treatment occurs after inoculation.

  • Inoculation: A suspension of fungal spores is applied to the plant material.

  • Incubation: The treated and inoculated materials are kept in a controlled environment with optimal conditions for disease development (e.g., high humidity and specific temperature).

  • Disease Assessment: The severity of the disease is evaluated by measuring lesion size or the percentage of infected area.

  • Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity compared to the untreated control.

Conclusion

The data presented indicates that pyrazole-based fungicides are a highly effective class of compounds for the management of a wide range of fungal plant diseases. Their potent and specific mode of action makes them valuable tools in integrated pest management strategies, particularly in the context of increasing resistance to older fungicide classes. Further research and field trials will continue to delineate their full potential and optimal use in agricultural systems.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-Pyrazole-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of therapeutic agents. Analogs of this core structure have demonstrated significant potential across various biological targets, including enzymes and receptors implicated in inflammation, cancer, and microbial infections. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different 1-phenyl-pyrazole-4-carboxylic acid analogs, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Xanthine Oxidoreductase (XOR) Inhibitory Activity

A series of 1-phenyl-pyrazole-4-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR), a key enzyme in purine metabolism implicated in hyperuricemia and gout. The following table summarizes the in vitro inhibitory activities (IC50) of selected analogs.

Compound IDR1 (Phenyl Ring Substitution)R2 (Other Substitution)IC50 (nM)[1]
Febuxostat --5.4
16c 2-cyano-5.7[1]
16d 3-cyano-5.7[1]
16f 2-chloro-4.2[1]

SAR Analysis:

The data reveals that substitutions on the phenyl ring at the 1-position of the pyrazole core significantly influence XOR inhibitory activity.

  • Nitrile Substitution: The position of the cyano group on the phenyl ring has a notable impact. Compounds with a nitrile group at the ortho (16c) or meta (16d) position exhibit potent inhibitory activity, comparable to the established XOR inhibitor Febuxostat.[1]

  • Halogen Substitution: The introduction of a chlorine atom at the ortho position (16f) of the phenyl ring resulted in the most potent compound in this series, with an IC50 value of 4.2 nM.[1]

A molecular docking study of compound 16c within the XOR active site indicated that the pyrazole ring, the phenyl ring, and the carboxylic acid group are crucial for binding. The carboxylic acid moiety forms key interactions with the molybdenum center of the enzyme.

Anticancer Activity

While direct SAR studies on 1-phenyl-pyrazole-4-carboxylic acids as anticancer agents are limited in the provided results, the broader class of pyrazole derivatives has been extensively investigated. The following table presents IC50 values for pyrazole analogs against various cancer cell lines. This data provides insights into the potential for modifying the 1-phenyl-pyrazole-4-carboxylic acid scaffold for oncological applications.

Compound ClassCancer Cell LineRepresentative IC50 (µM)
Pyrazole Benzamide DerivativesHCT-1167.74 - 82.49
Pyrazole Dihydro Triazinone DerivativesMCF-74.98 - 92.62
Flavanone/Chromene PyrazolesK562 (Leukemia)0.5 - 3.0
Thiazolyl-Pyrazoline DerivativesMCF-70.07

SAR Insights from Related Pyrazole Analogs:

  • Aromatic Substituents: The nature and position of substituents on the phenyl rings of the pyrazole scaffold are critical for anticancer activity. For instance, a 4-bromophenyl group on the pyrazole ring has been shown to enhance activity against A549, HeLa, and MCF-7 cell lines.

  • Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as benzofuran, can lead to potent and selective anticancer agents.

Antimicrobial Activity

Derivatives of pyrazole carboxylic acids have been evaluated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial efficacy.

Compound ClassMicroorganismRepresentative MIC (µg/mL)
Pyrazole-Thiazole HybridsS. aureus1.9 - 3.9
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli1.0
Thiazolidinone-clubbed pyrazolesE. coli16

SAR Insights from Related Pyrazole Analogs:

  • Hybrid Molecules: Combining the pyrazole core with other antimicrobial pharmacophores, such as thiazole or thiazolidinone, can lead to compounds with potent and broad-spectrum activity.

  • Substitution Patterns: The substitution pattern on the pyrazole and phenyl rings influences the antimicrobial spectrum and potency. For example, specific aminoguanidine-derived 1,3-diphenyl pyrazoles have shown excellent activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

Xanthine Oxidase Inhibitory Assay

Objective: To determine the in vitro inhibitory effect of test compounds on xanthine oxidase activity.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The rate of uric acid formation is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compounds

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare solutions of xanthine, xanthine oxidase, and test compounds in phosphate buffer.

  • To each well of the 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 100 µL of xanthine solution (substrate) to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm at time 0 and then at 1-minute intervals for 10-15 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a widely used technique to determine the MIC. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the microorganism.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a specific cell density (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well containing the test compound with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathway

purine_metabolism Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XOR Uric_Acid Uric Acid Xanthine->Uric_Acid XOR XOR Xanthine Oxidoreductase (XOR) Inhibitors 1-Phenyl-Pyrazole- 4-Carboxylic Acid Analogs Inhibitors->XOR

Caption: Inhibition of the Purine Catabolism Pathway by XOR Inhibitors.

Experimental Workflow

mic_workflow Start Start: Prepare Test Compounds and Microbial Culture Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate Plate under Optimal Growth Conditions Inoculation->Incubation Observation Observe for Microbial Growth (Turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination End End: Report MIC Value MIC_Determination->End

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

Navigating the Selectivity Landscape: A Guide to Cross-Reactivity Profiling of Novel Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel chemical entity is paramount to advancing a successful drug discovery program. This guide provides a framework for the cross-reactivity profiling of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and related pyrazole-based compounds. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide outlines the necessary experimental approaches and data presentation strategies to thoroughly characterize its selectivity.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] This broad activity spectrum underscores the importance of comprehensive cross-reactivity profiling to identify potential off-target effects and to ensure the desired selectivity of a lead compound.

Potential Target Classes for Pyrazole Carboxylic Acids

Based on the known biological activities of structurally related pyrazole derivatives, a cross-reactivity profiling panel for this compound should encompass a diverse range of protein classes. Pyrazole-containing molecules have been reported to interact with various targets. For instance, certain tetrasubstituted pyrazoles act as high-affinity ligands for the estrogen receptor (ER), with some showing selectivity for the ERα subtype.[3] Additionally, pyrazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrases, Aurora kinase B, and DNA 6mA demethylase ALKBH1.[4][5][6]

Comparative Cross-Reactivity Data

A critical aspect of preclinical drug development is the comparative analysis of a compound's potency and selectivity against its intended target versus a panel of off-targets. The following table provides a template for summarizing quantitative data from cross-reactivity profiling assays.

Target Compound Assay Type IC50 / Ki (nM) Selectivity Ratio (Off-Target IC50 / On-Target IC50)
Primary Target This compoundBiochemicalExperimental Value1
Alternative 1 Structurally Similar PyrazoleBiochemicalExperimental ValueCalculated Value
Alternative 2 Known Multi-target PyrazoleBiochemicalExperimental ValueCalculated Value
Off-Target 1 (e.g., Kinase) This compoundBiochemicalExperimental ValueCalculated Value
Off-Target 2 (e.g., GPCR) This compoundRadioligand BindingExperimental ValueCalculated Value
Off-Target 3 (e.g., Ion Channel) This compoundElectrophysiologyExperimental ValueCalculated Value

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality cross-reactivity data. Below are representative methodologies for key assays.

Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases.

  • Materials: Recombinant kinase, corresponding substrate, ATP, test compound, assay buffer, and detection reagents.

  • Procedure:

    • Dispense the test compound at various concentrations into a 384-well plate.

    • Add the kinase and substrate to initiate the reaction.

    • Incubate at room temperature for the specified duration.

    • Add ATP to start the kinase reaction.

    • Incubate for the optimized reaction time.

    • Add a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP.

    • Measure the signal using a suitable plate reader.

    • Calculate the percent inhibition at each compound concentration and determine the IC50 value using a non-linear regression analysis.

Receptor Binding Assay (Radioligand)
  • Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

  • Materials: Cell membranes expressing the target receptor, a specific radioligand, test compound, wash buffer, and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each test compound concentration and determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Cellular Functional Assay
  • Objective: To assess the functional activity of the test compound in a cellular context.

  • Materials: A cell line endogenously or recombinantly expressing the target, cell culture medium, test compound, and a detection system to measure a downstream signaling event (e.g., calcium flux, cAMP production, reporter gene expression).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with an appropriate agonist if assessing antagonistic activity.

    • Incubate for a time sufficient to elicit a measurable downstream response.

    • Measure the cellular response using the chosen detection method.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curve.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Profiling cluster_2 Data Analysis & Interpretation biochemical Biochemical Assays (e.g., Kinase, Protease) data_analysis IC50/Ki Determination biochemical->data_analysis binding Receptor Binding Assays (e.g., Radioligand, SPR) binding->data_analysis physicochemical Physicochemical Properties (Solubility, Permeability) sar Structure-Activity Relationship physicochemical->sar target_engagement Target Engagement Assays (e.g., CETSA) selectivity Selectivity Profiling target_engagement->selectivity functional Functional Assays (e.g., Calcium Flux, Reporter Gene) functional->selectivity cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cytotoxicity->selectivity data_analysis->selectivity selectivity->sar

Figure 1. Experimental workflow for cross-reactivity profiling.

G extracellular Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Figure 2. A representative signaling pathway (MAPK/ERK) often modulated in drug discovery.

By adhering to a systematic and rigorous cross-reactivity profiling strategy, researchers can build a comprehensive understanding of a compound's selectivity, mitigate the risk of off-target effects, and make more informed decisions in the drug development process.

References

Correlation of In Vitro and In Vivo Activity for Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. Their versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of numerous therapeutic agents. A critical aspect of the drug discovery and development process for these derivatives is establishing a strong correlation between their in vitro biological activity and in vivo efficacy. This guide provides a comparative analysis of pyrazole derivatives, focusing on the relationship between their performance in laboratory assays and their effects in living organisms, with a particular emphasis on their anti-inflammatory and anticancer properties. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this guide aims to offer valuable insights for researchers in the field.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the in vitro and in vivo data for representative pyrazole derivatives, showcasing the correlation between their potency in enzymatic or cell-based assays and their efficacy in animal models.

Anti-inflammatory Activity

A significant number of pyrazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The selective inhibition of COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Anti-inflammatory Activity (% Edema Inhibition)Reference Compound
Derivative A 0.03496%Celecoxib (IC50 = 0.04 µM, 82.8% Inhibition)[3]
Derivative B 0.05278.9%Celecoxib (IC50 = 0.04 µM, 82.8% Inhibition)[3]
Hybrid C 0.03 (COX-2) / 0.12 (5-LOX)75%Indomethacin[1]

Table 1: Comparison of in vitro COX-2 inhibition and in vivo anti-inflammatory activity of selected pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[4] Their efficacy is often evaluated through their cytotoxic effects on cancer cell lines in vitro and their ability to inhibit tumor growth in xenograft models in vivo.[5]

CompoundIn Vitro Cytotoxicity (IC50, µM)Target Cancer Cell LineIn Vivo Anticancer Activity (Tumor Growth Inhibition)Reference Compound
Derivative 26 34.58 (VEGFR-2 kinase)-Not specified in abstractSorafenib[5]
Derivative 27 16.50MCF-7Not specified in abstractTamoxifen (IC50 = 23.31 µM)[5]
Derivative 33 < 23.7 (CDK2 IC50 = 0.074)HCT116, MCF7, HepG2, A549Not specified in abstractDoxorubicin (IC50 = 24.7–64.8 µM)
Derivative 50 0.71 (HepG2), 0.09 (EGFR), 0.23 (VEGFR-2)HepG2Not specified in abstractErlotinib (IC50 = 10.6 µM), Sorafenib (IC50 = 1.06 µM)

Table 2: Comparison of in vitro cytotoxicity and target inhibition with potential for in vivo anticancer activity of selected pyrazole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins involved in inflammation.

Materials:

  • COX-2 enzyme (human recombinant)

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test pyrazole derivatives and reference inhibitor (e.g., Celecoxib)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO). Reconstitute the COX-2 enzyme and prepare the reaction mix containing the assay buffer and heme.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. Add the various concentrations of the pyrazole derivatives or reference inhibitor. Incubate the plate to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[6] Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[7]

  • Formazan Solubilization: Add a solubilization solution to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.

Carrageenan-Induced Rat Paw Edema Model

This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan solution (1% in saline)

  • Test pyrazole derivatives and reference drug (e.g., Indomethacin)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test pyrazole derivatives or the reference drug to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at specified time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1]

  • Data Analysis: The increase in paw volume is an indicator of inflammation. Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

In Vivo Anticancer Xenograft Studies

Xenograft models in immunocompromised mice are a standard preclinical method to assess the in vivo efficacy of potential anticancer drugs.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Test pyrazole derivatives and reference drug

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of the human cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Randomization and Treatment: Randomize the mice into different treatment groups (vehicle control, test compound at different doses, reference drug). Administer the treatments according to the planned schedule and route.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., two to three times a week) and calculate the tumor volume.[5]

  • Data Analysis: Compare the tumor growth in the treated groups to the control group. The primary endpoint is often tumor growth inhibition. The body weight of the mice should also be monitored as an indicator of systemic toxicity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the evaluation of pyrazole derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library Primary Assay (e.g., COX-2 Inhibition) Primary Assay (e.g., COX-2 Inhibition) Compound Library->Primary Assay (e.g., COX-2 Inhibition) High-Throughput Screening Hit Compounds Hit Compounds Primary Assay (e.g., COX-2 Inhibition)->Hit Compounds Identify Actives Secondary Assay (e.g., Cell-based Assay) Secondary Assay (e.g., Cell-based Assay) Hit Compounds->Secondary Assay (e.g., Cell-based Assay) Confirm Activity Lead Candidates Lead Candidates Secondary Assay (e.g., Cell-based Assay)->Lead Candidates Select Potent Compounds Animal Model (e.g., Rat Paw Edema) Animal Model (e.g., Rat Paw Edema) Lead Candidates->Animal Model (e.g., Rat Paw Edema) Efficacy Testing Pharmacokinetic Studies Pharmacokinetic Studies Animal Model (e.g., Rat Paw Edema)->Pharmacokinetic Studies ADME Properties Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies Safety Assessment Preclinical Candidate Preclinical Candidate Toxicology Studies->Preclinical Candidate Select for Development

Experimental workflow from in vitro screening to in vivo validation.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (Stomach, Platelets) Prostaglandins (Stomach, Platelets) COX-1 (constitutive)->Prostaglandins (Stomach, Platelets) Prostaglandins (Inflammation) Prostaglandins (Inflammation) COX-2 (inducible)->Prostaglandins (Inflammation) Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 (inducible) Selective Inhibition

Simplified signaling pathway for COX-2 inhibition by pyrazole derivatives.

Conclusion

The development of effective pyrazole derivatives relies on a systematic evaluation of their biological activities, from initial in vitro screening to comprehensive in vivo studies. A strong correlation between in vitro potency and in vivo efficacy is a key indicator of a promising drug candidate. This guide has provided a framework for comparing these activities, offering standardized protocols and clear data presentation to aid researchers in their pursuit of novel therapeutics. The illustrative diagrams of the experimental workflow and a key signaling pathway further clarify the process and mechanism of action. By understanding the nuances of both in vitro and in vivo testing, scientists can more effectively design and advance pyrazole derivatives with the potential for significant clinical impact.

References

comparing the metabolic stability of fluorinated versus non-fluorinated pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. The introduction of fluorine into molecular scaffolds has emerged as a powerful strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated pyrazole carboxylic acids, supported by experimental data, detailed methodologies, and visualizations to inform rational drug design.

The pyrazole carboxylic acid moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. However, like many drug candidates, their therapeutic potential can be limited by rapid metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. Fluorination, the strategic replacement of hydrogen atoms with fluorine, can significantly mitigate this metabolic liability. The exceptional strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage, thereby blocking common metabolic pathways such as hydroxylation.[1][2][3] This enhanced stability often translates to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[1][4]

Quantitative Comparison of Metabolic Stability

In a study by Lindner et al. (2020), the metabolic stability of a fluoromethyl-substituted pyrazole ([¹⁸F]5a), its deuterated analog ([D₂,¹⁸F]5a), and a fluoroethyl-substituted analog ([¹⁸F]5b) were evaluated in murine liver microsomes.[5][6][7] The results, summarized in the table below, highlight that even subtle changes to the fluorinated motif can significantly alter metabolic stability.

Compound IDDescription% Intact after 60 min (Murine Liver Microsomes)
[¹⁸F]5a Fluoromethyl-substituted pyrazole~20%
[D₂,¹⁸F]5a Deuterated fluoromethyl-substituted pyrazole~50%
[¹⁸F]5b Fluoroethyl-substituted pyrazole~35%

Data adapted from Lindner et al., 2020.

These findings demonstrate that the deuterated analog, [D₂,¹⁸F]5a, was the most metabolically stable of the three compounds.[5][6][7] This suggests that deuteration at the fluorinated methyl group further protects the molecule from metabolism. The fluoroethyl-substituted analog, [¹⁸F]5b, also showed improved stability compared to the fluoromethyl parent compound.[5][6][7] While this study does not include a non-fluorinated analog, it underscores the principle that fluorination is a critical determinant of metabolic stability and that further modifications can fine-tune this property.

Experimental Protocols

The metabolic stability of the Celecoxib derivatives was assessed using a liver microsomal stability assay. This is a standard in vitro method to evaluate the susceptibility of a compound to metabolism by CYP450 enzymes.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test compounds (fluorinated and non-fluorinated pyrazole carboxylic acids)

  • Liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing liver microsomes and the test compound in a phosphate buffer at 37°C.

  • Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

  • Incubation and Sampling: The reaction mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k .

  • The intrinsic clearance (CLᵢₙₜ) is calculated using the formula: CLᵢₙₜ = (V * 0.693) / t₁/₂ , where V is the volume of the incubation.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual framework of fluorination's effect on metabolism and the typical workflow of a microsomal stability assay.

metabolic_pathway cluster_non_fluorinated Non-Fluorinated Pyrazole Carboxylic Acid cluster_fluorinated Fluorinated Pyrazole Carboxylic Acid Non-Fluorinated Non-Fluorinated Metabolically Labile Site (C-H) Metabolically Labile Site (C-H) Non-Fluorinated->Metabolically Labile Site (C-H) Susceptible to CYP450 Oxidation Metabolite Metabolite Metabolically Labile Site (C-H)->Metabolite Rapid Clearance Rapid Clearance Metabolite->Rapid Clearance Fluorinated Fluorinated Blocked Site (C-F) Blocked Site (C-F) Fluorinated->Blocked Site (C-F) Resistant to CYP450 Oxidation Increased Stability Increased Stability Blocked Site (C-F)->Increased Stability Reduced Clearance Reduced Clearance Increased Stability->Reduced Clearance

Caption: Fluorination blocks CYP450-mediated oxidation, enhancing metabolic stability.

microsomal_stability_workflow prep Preparation of Reaction Mixture (Microsomes + Compound) initiate Initiate Reaction with NADPH (Incubate at 37°C) prep->initiate sampling Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Add Cold Acetonitrile) sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Data Analysis (Calculate t½ and CLint) analyze->data

Caption: Workflow for an in vitro liver microsomal stability assay.

Conclusion

The strategic incorporation of fluorine into pyrazole carboxylic acids is a well-established and effective strategy for enhancing metabolic stability. By blocking sites susceptible to oxidative metabolism, fluorination can lead to a longer half-life and reduced clearance, ultimately improving the pharmacokinetic profile of a drug candidate. While direct comparative data for a fluorinated pyrazole carboxylic acid and its exact non-fluorinated analog is sparse, the principles are strongly supported by a wealth of research in medicinal chemistry. The provided experimental protocols and visualizations offer a practical framework for researchers to assess and compare the metabolic stability of their own compounds, facilitating the data-driven design of more robust and effective therapeutics.

References

Validating 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic Acid as a Tool Compound for Target Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid and its analogs as tool compounds, with a focus on their potential for target identification. Based on available literature, the 1-(4-fluorophenyl)-1H-pyrazole scaffold is a promising starting point for developing inhibitors of key signaling proteins in inflammation and oncology.

Postulated Target: p38 Mitogen-Activated Protein Kinase (MAPK)

While direct validation data for this compound is limited, a closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), has been identified as a potent and highly selective inhibitor of p38 MAP kinase.[1] The p38 MAPKs are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress, making them significant targets for therapeutic intervention in diseases such as rheumatoid arthritis and cancer.[2]

This guide will, therefore, use p38 MAPK as the primary target for comparison, utilizing RO3201195 as a proxy for the this compound scaffold. We will compare its performance against other well-established p38 MAPK inhibitors.

Comparative Performance of p38 MAPK Inhibitors

The efficacy of a tool compound is determined by its potency and selectivity. The following tables summarize the in vitro biochemical potency and cellular activity of RO3201195 against other widely used p38 MAPK inhibitors.

Table 1: Biochemical Potency Against p38 MAPK Isoforms
Compoundp38α IC₅₀ (nM)p38β IC₅₀ (nM)Notes
RO3201195 (Proxy)0.7[1]-Highly potent against the α isoform.
Ralimetinib (LY2228820) 5.3 - 7[3][4][5]3.2[3][4]Potent inhibitor of both α and β isoforms.
SB203580 50500Selective for p38α over p38β.
VX-702 4 - 20[6][7]~280 (14-fold less potent than α)[6]Highly selective for the α isoform.

IC₅₀ values represent the half-maximal inhibitory concentration. Lower values indicate greater potency. Data is compiled from various sources and experimental conditions may vary.

Table 2: Cellular Activity - Inhibition of Cytokine Release
CompoundCell TypeStimulusCytokine InhibitedIC₅₀ (nM)
RO3201195 (Proxy)THP-1 cells-TNF-α0.25[1]
Human Whole Blood-IL-1β0.57[1]
Ralimetinib (LY2228820) Murine MacrophagesLPSTNF-α5.2 - 6.3[3][5][8]
SB203580 THP-1 cells--300 - 500[9][10]
VX-702 --IL-659 ng/mL[6][7][11]
--IL-1β122 ng/mL[6][7][11]
--TNF-α99 ng/mL[6][7][12]

This table demonstrates the ability of the compounds to inhibit the production of key inflammatory cytokines in a cellular context, a downstream effect of p38 MAPK activity.

Signaling Pathway and Experimental Workflows

To effectively validate a tool compound, it is crucial to understand the biological pathway it modulates and the experimental procedures used to measure its activity.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effects Stress Stress MAP3Ks MAPKKKs (e.g., TAK1, ASK1) Stress->MAP3Ks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3Ks MKKs MAPKKs (MKK3, MKK6) MAP3Ks->MKKs phosphorylates p38_MAPK p38 MAPK MKKs->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation (TNF-α, IL-6 production) MK2->Inflammation Transcription_Factors->Inflammation

p38 MAPK signaling cascade in inflammation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay B1 Combine recombinant p38α, substrate (e.g., ATF2), and test compound B2 Initiate reaction with ATP B1->B2 B3 Incubate for a defined period B2->B3 B4 Quantify substrate phosphorylation (e.g., ADP-Glo, HTRF) B3->B4 B5 Determine IC₅₀ B4->B5 C1 Culture cells (e.g., THP-1, PBMCs) and pre-incubate with test compound C2 Stimulate with LPS C1->C2 C3 Incubate for cytokine production (e.g., 3-24h) C2->C3 C4 Collect supernatant and measure cytokine levels (e.g., ELISA) C3->C4 C5 Determine IC₅₀ C4->C5

Typical workflows for p38 MAPK inhibitor validation.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of tool compounds.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.[13]

Objective: To determine the IC₅₀ value of an inhibitor against a specific p38 MAPK isoform.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

  • Test compound (e.g., this compound analog)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Prepare a master mix of the p38α kinase and the ATF2 substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Michaelis constant (Km) for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration compared to the DMSO control. Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay measures the functional consequence of p38 MAPK inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from immune cells.[14][15][16]

Objective: To determine the IC₅₀ of an inhibitor for the suppression of TNF-α production.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed THP-1 cells at a density of 1-2 x 10⁵ cells/well in a 96-well plate. Allow cells to adhere and recover overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the p38 MAPK inhibitor (or DMSO for control) for 1-2 hours.

  • Stimulation: Trigger the inflammatory response by adding LPS to a final concentration of 10-100 ng/mL.

  • Incubation: Incubate the cells for an appropriate period for TNF-α production (typically 3-6 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

  • Cytokine Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

The this compound scaffold, represented by its potent analog RO3201195, shows significant promise as a basis for developing tool compounds targeting the p38 MAPK pathway. With high potency against p38α and efficacy in cellular assays, this chemical series warrants further investigation. For rigorous validation, it is essential to characterize the compound of interest using standardized biochemical and cellular assays, such as those detailed in this guide, and to compare its performance against established inhibitors like Ralimetinib and VX-702. Such a systematic approach will clarify its potency, selectivity, and cellular effects, establishing its value as a tool compound for probing the biology of p38 MAPK in health and disease.

References

Safety Operating Guide

Personal protective equipment for handling 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for handling 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid. The following procedures are based on information from Safety Data Sheets (SDS) for structurally similar pyrazole derivatives and general best practices for laboratory chemical safety. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Assessment and Personal Protective Equipment (PPE)

Potential Hazards of Structurally Similar Pyrazole Derivatives:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Based on these potential hazards, the following personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[4][5] Standard eyeglasses are not sufficient.To protect against splashes and airborne particles that can cause serious eye irritation.[3][5]
Hand Protection Chemically resistant, impermeable gloves (e.g., Nitrile).[5][6] Double gloving is recommended.[7] Gloves should be changed every 30 to 60 minutes or if contamination is suspected.[7]To prevent skin contact which can cause irritation.[2] Powder-free gloves are recommended to avoid aerosolization.[7]
Skin and Body Protection A laboratory coat or a chemically resistant gown.[1][8] Ensure all skin is covered.[5]To protect against skin contact and contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][5] If significant dust is generated, an N-95 or N-100 respirator may be necessary.[7]To prevent inhalation of the powdered compound, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[3]

  • Donning PPE: Put on all required PPE as specified in Table 1.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[5] Use weighing paper or a disposable container to handle the solid material.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate the work surface.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.[1]

Disposal Plan: Managing Chemical Waste

Treat all materials contaminated with this compound as hazardous chemical waste.[10]

Table 2: Waste Disposal Procedures

Waste TypeCollection and StorageDisposal Protocol
Solid Waste Collect unused compound and grossly contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and hazard warnings.Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials. Follow your institution's EHS procedures for pickup.
Liquid Waste (Solutions) Collect solutions in a dedicated, leak-proof, and chemically compatible container.[10] The container must be securely closed when not in use.[10]Store in a designated hazardous waste area with secondary containment.[10] Arrange for disposal through your institution's licensed professional waste disposal service.[1][10]
Contaminated Sharps Dispose of any contaminated needles or other sharps in a designated sharps container.Follow your institution's protocol for the disposal of chemically contaminated sharps.

Experimental Protocols Cited

The safety recommendations provided are based on hazard assessments from Safety Data Sheets for analogous compounds. These assessments are typically derived from standardized methodologies such as:

  • Acute Oral Toxicity: Determined by studies that measure the lethal dose (LD50) in animal models, such as rats.[1]

  • Skin and Eye Irritation: Assessed through standardized tests that evaluate the potential of a substance to cause irritation upon contact with skin or eyes.[1]

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase A Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed B Consult SDS of Similar Compounds & Institutional SOPs A->B C Eye/Face Protection: Safety Goggles or Face Shield B->C D Hand Protection: Chemical-Resistant Gloves (Nitrile) B->D E Body Protection: Lab Coat or Gown B->E F Respiratory Protection: Work in Fume Hood B->F G Don PPE Correctly H Handle Compound in a Controlled Environment (Fume Hood) G->H I Wash Hands and Decontaminate Work Area After Use H->I J Doff PPE Correctly to Avoid Contamination I->J K Segregate and Dispose of Contaminated PPE as Hazardous Waste J->K

Caption: Logical workflow for PPE selection and handling procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.